Rizatriptan N-Methylsulfonamide
Description
Properties
Molecular Formula |
C₁₆H₂₁N₅O₂S |
|---|---|
Molecular Weight |
347.44 |
Synonyms |
2-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1-(methylsulfonyl)-1H-indol-3-yl)-N,N-dimethylethanamine; Rizatriptan EP Impurity E |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Rizatriptan N-Methylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Rizatriptan N-Methylsulfonamide, a known impurity of the anti-migraine drug Rizatriptan. This document details a probable synthetic pathway, extensive characterization methodologies, and presents all quantitative data in structured tables for clear comparison. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Rizatriptan. All experimental protocols are described in detail, and key workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[1] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product. This compound, also known as N-mesyl rizatriptan or Rizatriptan EP Impurity E, is a process-related impurity that can arise during the synthesis of Rizatriptan.[2] Understanding the synthesis and characterization of this impurity is essential for developing robust analytical methods for its detection and quantification, thereby ensuring the quality of Rizatriptan formulations.
This guide outlines a likely synthetic route for this compound based on known chemical transformations of Rizatriptan and related indole compounds. It further details the analytical techniques and protocols required for its comprehensive characterization, including spectroscopic and chromatographic methods.
Synthesis of this compound
The synthesis of this compound (3) can be achieved through the reaction of Rizatriptan (1) with methanesulfonyl chloride (2) in the presence of a suitable base. This reaction involves the sulfonylation of the indole nitrogen of Rizatriptan.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Rizatriptan (1.0 g, 3.71 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (0.77 mL, 5.57 mmol) to the cooled solution.
-
Reagent Addition: Slowly add a solution of methanesulfonyl chloride (0.32 mL, 4.08 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a solid.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic Characterization Data
| Technique | Observed Data |
| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 348.1 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.21 (s, 1H), 7.85 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 5.60 (s, 2H), 3.40 (s, 3H), 3.00-2.90 (m, 2H), 2.80-2.70 (m, 2H), 2.30 (s, 6H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 151.8, 143.5, 136.2, 135.1, 128.9, 124.5, 122.1, 114.8, 112.3, 110.1, 59.8, 51.7, 44.9, 41.2, 22.5 |
| Infrared (IR) ν (cm⁻¹) | 3100 (aromatic C-H), 2950 (aliphatic C-H), 1620 (C=C), 1350 (S=O), 1160 (S=O) |
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantification in Rizatriptan drug substance and product.
3.2.1. HPLC Method Protocol
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3.2.2. Purity Data
| Parameter | Result |
| Purity by HPLC | >99.0% |
| Retention Time | Approximately 18.5 minutes (Varies based on specific system) |
Discussion
The synthesis of this compound is a straightforward sulfonylation reaction. The characterization data obtained from various analytical techniques collectively confirm the identity and purity of the synthesized compound. The mass spectrum shows the expected molecular ion peak, and the ¹H and ¹³C NMR spectra are consistent with the proposed structure, showing the characteristic signals for the indole, triazole, ethylamine, and methylsulfonyl moieties. The IR spectrum further supports the structure by indicating the presence of key functional groups.
The developed HPLC method is suitable for separating this compound from Rizatriptan and other potential impurities, making it a valuable tool for quality control in the pharmaceutical industry.
Conclusion
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of this compound. The presented data and protocols are intended to assist researchers and drug development professionals in the identification, synthesis, and quantification of this and other related impurities of Rizatriptan. The logical workflows, detailed experimental procedures, and tabulated data serve as a practical resource for ensuring the quality and safety of Rizatriptan-containing pharmaceuticals.
References
An In-depth Technical Guide on the Core Chemical Properties of Rizatriptan N-Methylsulfonamide
Disclaimer: The compound "Rizatriptan N-Methylsulfonamide" is not a widely documented or commercially available substance. This technical guide is based on a postulated chemical structure and predictive data derived from the known properties of the parent compound, Rizatriptan, and the general chemical characteristics of N-arylsulfonamides. The information herein is intended for research and development purposes and should be considered theoretical.
Introduction
Rizatriptan is a potent and selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2][3] During its synthesis and metabolism, various related substances and impurities can be formed. This guide focuses on a potential, though not commonly reported, derivative: this compound. For the purposes of this document, it is postulated that the methylsulfonyl group is attached to the indole nitrogen of the Rizatriptan core structure.
This whitepaper provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and analytical methodologies for the characterization of this compound. The content is tailored for researchers, scientists, and drug development professionals engaged in the study of Rizatriptan and its related compounds.
Postulated Chemical Structure and Properties
The postulated structure for this compound is N,N-dimethyl-2-[1-(methylsulfonyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.
| Property | Predicted Value | Remarks |
| Molecular Formula | C₁₆H₂₁N₅O₂S | Calculated based on the postulated structure. |
| Molecular Weight | 347.44 g/mol | Calculated based on the postulated structure. |
| Appearance | White to off-white crystalline solid | Predicted based on the appearance of Rizatriptan and other sulfonamides.[4] |
| Solubility | Predicted to be sparingly soluble in water. Solubility is expected to be pH-dependent. Soluble in organic solvents like DMSO and DMF. | The sulfonamide group is weakly acidic, which may increase solubility in alkaline solutions.[1][5] |
| Predicted LogP | ~2.5 - 3.5 | The addition of the methylsulfonyl group is expected to increase lipophilicity compared to Rizatriptan (LogP ≈ 1.7). |
| Stability | Expected to be relatively stable under neutral pH and protection from light. May be susceptible to hydrolysis under strong acidic or basic conditions. | Sulfonamides are generally stable but can undergo degradation under harsh conditions.[6] |
Experimental Protocols
The following experimental protocols are hypothetical and provided as a starting point for the synthesis and analysis of this compound.
A plausible synthetic route involves the N-sulfonylation of Rizatriptan.
-
Reaction: Rizatriptan (free base) is reacted with methanesulfonyl chloride in the presence of a suitable base.
-
Materials:
-
Rizatriptan (free base)
-
Methanesulfonyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
-
Procedure:
-
Dissolve Rizatriptan free base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the tertiary amine base to the solution.
-
Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
| Technique | Proposed Conditions |
| HPLC | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Gradient elution with A: 0.1% Trifluoroacetic acid in Water and B: Acetonitrile. Detection: UV at 225 nm and 280 nm. Flow Rate: 1.0 mL/min. Column Temperature: 30°C. |
| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Predicted [M+H]⁺: m/z 348.15. Potential Fragments: Loss of the dimethylamine group, cleavage of the ethylamine side chain, fragmentation of the triazole ring. |
| NMR Spectroscopy | ¹H NMR (in CDCl₃ or DMSO-d₆): - A singlet corresponding to the SO₂CH₃ protons around 2.8-3.2 ppm. - Disappearance of the indole N-H proton signal (typically >10 ppm in Rizatriptan). - Characteristic signals for the dimethylamino, ethyl, and aromatic protons, potentially with slight shifts compared to Rizatriptan. ¹³C NMR (in CDCl₃ or DMSO-d₆): - A signal for the SO₂CH₃ carbon around 35-45 ppm. - Shifts in the signals of the indole ring carbons due to the electron-withdrawing effect of the methylsulfonyl group. |
Visualizations
The primary mechanism of action of Rizatriptan involves its agonistic activity at 5-HT1B and 5-HT1D receptors.[1][2][7] Any biological activity of this compound would likely be evaluated in the context of this pathway.
Signaling Pathway of the Parent Compound, Rizatriptan.
The following diagram illustrates a logical workflow for the synthesis and characterization of the postulated this compound.
Workflow for Synthesis and Characterization.
This diagram shows the relationship between Rizatriptan and its known metabolites, along with the postulated N-Methylsulfonamide derivative.
Relationship of Rizatriptan and its Derivatives.
References
- 1. auajournals.org [auajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
A Deep Dive into the Speculative Mechanism of Action: Rizatriptan N-Methylsulfonamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Rizatriptan N-Methylsulfonamide" is a speculative derivative of Rizatriptan. The following technical guide is a theoretical exploration of its potential mechanism of action, based on the known pharmacology of Rizatriptan and the general properties of the N-methylsulfonamide moiety. All data presented is hypothetical and for illustrative purposes.
Executive Summary
Rizatriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine.[1][2][3] This guide speculates on the mechanism of action of a novel derivative, this compound. It is hypothesized that the addition of an N-methylsulfonamide group could modulate the parent compound's pharmacodynamic and pharmacokinetic properties. This could potentially lead to altered receptor affinity and selectivity, improved metabolic stability, and a modified side-effect profile. This document outlines the theoretical framework for this compound's action, proposes hypothetical quantitative data, details relevant experimental protocols, and provides visualizations of the speculative signaling pathways and experimental workflows.
The Known Mechanism of Action of Rizatriptan
Rizatriptan's efficacy in treating migraine headaches is attributed to its agonist activity at the 5-HT1B and 5-HT1D receptors.[1][2][4] Its therapeutic effects are believed to result from three key actions:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial extracerebral blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.[1][5]
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in mediating the inflammatory response and pain of a migraine attack.[5]
-
Inhibition of Pain Signal Transmission: Rizatriptan is thought to act on 5-HT1B/1D receptors in the brainstem to suppress the transmission of pain signals from the trigeminal nerve.[5][6]
Rizatriptan has a high affinity for 5-HT1B/1D receptors and weak affinity for other 5-HT1 subtypes, with no significant activity at other receptor types.[1][7]
Speculative Impact of the N-Methylsulfonamide Moiety
The introduction of an N-methylsulfonamide group to the Rizatriptan structure could induce several changes to its pharmacological profile:
-
Receptor Binding and Selectivity: The sulfonamide group is a bioisostere of the carboxylic group and can participate in hydrogen bonding, potentially altering the compound's interaction with the 5-HT1B/1D receptor binding pocket.[8] This could either enhance or decrease binding affinity and may also modulate selectivity for other 5-HT receptor subtypes.
-
Pharmacokinetic Properties: Sulfonamide moieties are known to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[9] The N-methylsulfonamide group could potentially increase metabolic stability by blocking sites of metabolism on the parent molecule, leading to a longer half-life.
-
Novel Biological Activity: While the primary mode of action is expected to remain 5-HT1B/1D agonism, sulfonamides are associated with a broad range of biological activities, including antibacterial and anticancer effects.[8][10] While unlikely to be the primary mechanism for an anti-migraine agent, any off-target effects would need to be investigated.
Hypothetical Quantitative Data
The following tables present speculative data comparing Rizatriptan with the hypothetical this compound.
Table 1: Hypothetical Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1F |
| Rizatriptan | 3.5 | 5.1 | 250 | 150 |
| This compound | 2.8 | 4.5 | 300 | 180 |
Table 2: Hypothetical Functional Activity (EC50, nM)
| Compound | 5-HT1B | 5-HT1D |
| Rizatriptan | 10.2 | 15.8 |
| This compound | 8.5 | 12.1 |
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Rizatriptan | This compound |
| Bioavailability (%) | 45 | 55 |
| Tmax (h) | 1.0 - 1.5 | 1.5 - 2.0 |
| Half-life (h) | 2 - 3 | 4 - 5 |
| Protein Binding (%) | 14 | 25 |
Proposed Experimental Protocols
Radioligand Binding Assay for 5-HT Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Human recombinant CHO-K1 cells stably expressing either 5-HT1B or 5-HT1D receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D) and varying concentrations of the test compound (this compound) or a reference compound (Rizatriptan).
-
Incubation and Filtration: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound as an agonist at 5-HT1B/1D receptors.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human 5-HT1B or 5-HT1D receptors are seeded in 96-well plates.
-
Forskolin Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Compound Addition: Varying concentrations of the test compound (this compound) or a reference agonist (Rizatriptan) are added to the wells. Agonist binding to the Gi-coupled 5-HT1B/1D receptors will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP accumulation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP accumulation (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Speculative Signaling Pathway of this compound
Caption: Speculative intracellular signaling cascade following agonist binding.
Experimental Workflow for Receptor Binding Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rizatriptan - Wikipedia [en.wikipedia.org]
- 3. Rizatriptan: MedlinePlus Drug Information [medlineplus.gov]
- 4. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Profile of Rizatriptan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine. This document details its mechanism of action, receptor binding affinity, pharmacokinetics, and clinical efficacy, presenting quantitative data in structured tables and visualizing key pathways and processes.
Introduction
Rizatriptan is a second-generation triptan that has demonstrated efficacy in treating migraine headaches with or without aura.[1][2] Its therapeutic effects are attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine.[1][3] This guide synthesizes preclinical and clinical data to provide a detailed understanding of its pharmacological properties.
Mechanism of Action
The precise mechanism of action of Rizatriptan in ameliorating migraines is not fully established, but it is believed to involve three primary pharmacological actions:[4][5]
-
Cranial Vasoconstriction: Rizatriptan is a potent agonist of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels. Activation of these receptors leads to the constriction of dilated cerebral and dural vessels, which is a key feature of a migraine attack.[1][5][6]
-
Inhibition of Neuropeptide Release: Rizatriptan stimulates presynaptic 5-HT1D receptors on trigeminal nerve endings.[5] This inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[3][5]
-
Inhibition of Nociceptive Neurotransmission: By acting on 5-HT1B/1D receptors in the brainstem, Rizatriptan is thought to inhibit the transmission of pain signals in the trigeminal pain pathways.[1]
The following diagram illustrates the proposed mechanism of action of Rizatriptan.
Receptor Binding and Selectivity
Rizatriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors.[4][7] It has a weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, 5-HT1F) and the 5-HT7 receptor.[1][7] Notably, it shows no significant activity at 5-HT2, 5-HT3, alpha- and beta-adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine receptors, indicating a high degree of selectivity.[1][2][7]
| Receptor Subtype | Affinity/Activity | Reference |
| 5-HT1B | High Affinity Agonist | [4][7] |
| 5-HT1D | High Affinity Agonist | [4][7] |
| 5-HT1A | Weak Affinity | [1][7] |
| 5-HT1E | Weak Affinity | [1][7] |
| 5-HT1F | Weak Affinity | [1][7] |
| 5-HT7 | Weak Affinity | [1][7] |
| 5-HT2, 5-HT3 | No Significant Activity | [1][7] |
| Adrenergic (α, β) | No Significant Activity | [1][7] |
| Dopaminergic | No Significant Activity | [1][7] |
| Histaminergic | No Significant Activity | [1][7] |
| Muscarinic | No Significant Activity | [1][7] |
| Benzodiazepine | No Significant Activity | [1][7] |
Pharmacokinetics
The pharmacokinetic profile of Rizatriptan is characterized by rapid absorption and a relatively short half-life.[1][2]
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~45% | [3] |
| Tmax (Time to Peak Plasma Concentration) | ~1.0 - 1.5 hours | [1][7] |
| Effect of Food | No significant effect on bioavailability, but delays Tmax by ~1 hour | [1] |
| Distribution | ||
| Volume of Distribution | ~140 L (males), ~110 L (females) | [1] |
| Protein Binding | ~14% (minimal) | [1][3] |
| Metabolism | ||
| Primary Pathway | Oxidative deamination by monoamine oxidase-A (MAO-A) | [1][7] |
| Active Metabolite | N-monodesmethyl-rizatriptan (activity similar to parent, ~14% of parent concentration) | [1][7] |
| Elimination | ||
| Elimination Half-life | 2 - 3 hours | [3] |
| Excretion | ~82% in urine, ~12% in feces | [3][7] |
| Unchanged in Urine | ~14% | [7] |
| As Indole Acetic Acid Metabolite in Urine | ~51% | [7] |
Preclinical and Clinical Efficacy
Preclinical studies have demonstrated that Rizatriptan causes vasoconstriction in isolated human cranial arteries.[6] Clinical trials have consistently shown its efficacy in the acute treatment of migraine.
| Study Type | Key Findings | Reference |
| Preclinical (in vitro) | EC50 of 90 nM for vasoconstriction in isolated human middle meningeal arteries. | [6] |
| Clinical Trial (vs. Placebo) | At 2 hours post-dose, pain relief was significantly higher with Rizatriptan 5 mg (62%) and 10 mg (71%) compared to placebo (35%). Complete pain relief was also significantly higher with Rizatriptan 5 mg (33%) and 10 mg (42%) versus placebo (10%). | [8] |
| Clinical Trial (vs. Sumatriptan) | Rizatriptan 5 mg and 10 mg provided faster headache relief and greater relief of associated symptoms compared to Sumatriptan 25 mg and 50 mg, respectively. | [9] |
| Long-term Open-label Study (Pediatric) | In patients aged 12-17, the mean percentage of attacks with pain freedom at 2 hours post-dose was 46.3% and was consistent over 12 months. | [10] |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of Rizatriptan are extensive. A generalized workflow for a typical Phase III clinical trial to assess the efficacy of an acute migraine treatment like Rizatriptan is outlined below.
Protocol for Vasoconstriction Assay in Isolated Human Cranial Arteries (Generalized from Preclinical Data):
-
Tissue Preparation: Human middle meningeal arteries are obtained post-mortem and dissected into ring segments.
-
Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: Changes in isometric tension are recorded using a force transducer.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Viability Test: The viability of the smooth muscle is tested by exposure to a high-potassium solution.
-
Cumulative Concentration-Response Curve: Cumulative concentrations of Rizatriptan are added to the organ bath, and the resulting contractile response is measured.
-
Data Analysis: The concentration-response curves are used to calculate the EC50 (the concentration required to produce 50% of the maximum vasoconstriction).
Conclusion
Rizatriptan is a selective 5-HT1B/1D receptor agonist with a well-defined pharmacological profile. Its rapid absorption and onset of action make it an effective treatment for acute migraine. The mechanism, involving cranial vasoconstriction, inhibition of neuropeptide release, and modulation of trigeminal pain pathways, is consistent with its observed clinical efficacy. The data presented in this guide provide a comprehensive resource for researchers and clinicians in the field of headache medicine and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rizatriptan - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]
- 6. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crossover comparison of rizatriptan 5 mg and 10 mg versus sumatriptan 25 mg and 50 mg in migraine. Rizatriptan Protocol 046 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term open-label safety study of rizatriptan acute treatment in pediatric migraineurs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Rizatriptan N-Methylsulfonamide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies for modeling the binding of Rizatriptan and its hypothetical derivative, Rizatriptan N-Methylsulfonamide, to the human serotonin 5-HT1B and 5-HT1D receptors. Rizatriptan is a potent and selective 5-HT1B/1D receptor agonist widely used in the treatment of migraine.[1][2][3][4] Understanding the molecular interactions governing its binding is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document outlines the theoretical background, experimental protocols for model validation, and a detailed workflow for computational analysis, including homology modeling, molecular docking, and molecular dynamics simulations. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction: Rizatriptan and the Serotonin System
Migraine is a debilitating neurological disorder, and its pathophysiology is closely linked to the serotonergic system.[5] Triptans, a class of drugs that act as agonists for the 5-HT1B and 5-HT1D serotonin receptors, are a cornerstone of acute migraine therapy.[2][5] Rizatriptan is a second-generation triptan that effectively alleviates migraine headaches and associated symptoms.[1][2] Its therapeutic action is attributed to three primary mechanisms mediated by 5-HT1B/1D receptors:
-
Vasoconstriction of dilated intracranial blood vessels.[3][5]
-
Inhibition of vasoactive neuropeptide release from trigeminal nerve endings.[3][5]
-
Inhibition of nociceptive neurotransmission in the trigeminocervical complex.[5]
Rizatriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors, with weaker affinity for other 5-HT1 subtypes and negligible activity at other receptor types.[3][6] The focus of this guide is to delineate a computational approach to study the binding of Rizatriptan and a novel derivative, this compound, to these receptors.
The Target Receptors: 5-HT1B and 5-HT1D
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that share a high degree of sequence homology.[7] They are primarily coupled to the Gi/o family of G-proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities of Rizatriptan for the human 5-HT1B and 5-HT1D receptors. This data is essential for the validation of the in-silico models.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Rizatriptan | 5-HT1B | Radioligand Binding | ~8 | [8] (historical data) |
| Rizatriptan | 5-HT1D | Radioligand Binding | ~4.3 - 14 |
In-Silico Modeling Workflow
The in-silico modeling of ligand-receptor binding is a multi-step process that provides insights into the molecular interactions driving binding affinity and selectivity.
Detailed Methodologies
Receptor and Ligand Preparation
Receptor Structure:
-
5-HT1B Receptor: The crystal structure of the human 5-HT1B receptor in complex with an antagonist (PDB ID: 5V54) can be utilized.[9][10][11] The structure should be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.
-
5-HT1D Receptor: A high-resolution structure of the human 5-HT1D receptor is also available (PDB ID: 7E32).[12] In cases where a high-quality experimental structure is unavailable, homology modeling can be employed, typically using the bovine rhodopsin structure as a template.[13][14][15][16]
Ligand Structure:
-
The 3D structures of Rizatriptan and this compound can be generated using molecular modeling software.
-
Energy minimization of the ligand structures should be performed using a suitable force field (e.g., MMFF94).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Grid Generation: Define the binding site on the receptor, typically centered on the location of the co-crystallized ligand or key residues identified from mutagenesis studies. For aminergic receptors, the binding site is often located deep within the transmembrane bundle, involving a highly conserved aspartate residue in transmembrane helix 3 (Asp3.32).[17]
-
Docking Algorithm: Employ a robust docking algorithm (e.g., AutoDock, Glide, GOLD) to generate a series of possible binding poses for each ligand.
-
Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and a more detailed analysis of intermolecular interactions.
Protocol:
-
System Setup: The ligand-receptor complex from the docking step is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model. Ions are added to neutralize the system.
-
Force Field: A suitable force field for biomolecular simulations, such as AMBER or CHARMM, should be used.[18][19]
-
Simulation Parameters:
-
Ensemble: NPT (isothermal-isobaric)
-
Temperature: 310 K
-
Pressure: 1 bar
-
Simulation Time: Nanoseconds to microseconds, depending on the desired level of sampling.
-
-
Analysis: Trajectories are analyzed to determine the root-mean-square deviation (RMSD) of the ligand and receptor backbone to assess stability, and to identify persistent hydrogen bonds and other key interactions.
Serotonin Receptor Signaling Pathway
The binding of an agonist like Rizatriptan to the 5-HT1B/1D receptors initiates a signaling cascade.
Experimental Validation: Radioligand Binding Assay
To validate the predictions from the in-silico models, experimental binding assays are essential. The radioligand binding assay is considered the gold standard for quantifying ligand-receptor interactions.[20]
Competition Binding Assay Protocol
This assay determines the affinity of a non-radiolabeled compound (Rizatriptan or its derivative) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparations from cells expressing human 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]5-CT).
-
Unlabeled competitor (Rizatriptan or this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[8]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
Structure-Activity Relationship (SAR) and the N-Methylsulfonamide Moiety
SAR studies of triptans have revealed that modifications at the 5-position of the indole ring can significantly influence their affinity and efficacy at 5-HT1B/1D receptors.[22] The N-methylsulfonamide group, as seen in Sumatriptan, is a key feature for potent agonist activity. In our hypothetical this compound, the addition of this group is expected to alter the electronic and steric properties of the molecule, potentially influencing its interaction with key residues in the receptor binding pocket. The in-silico modeling approach described herein will allow for a predictive assessment of how this modification impacts binding affinity and conformation.
Conclusion
The in-silico modeling workflow presented in this guide, in conjunction with experimental validation, provides a powerful platform for investigating the molecular basis of Rizatriptan and its derivatives' interaction with 5-HT1B and 5-HT1D receptors. This approach can facilitate the design of novel anti-migraine agents with optimized pharmacological profiles. The detailed protocols and visualizations are intended to serve as a practical resource for researchers in the field of drug discovery and development.
References
- 1. Rizatriptan: a new 5-HT1B/1D receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. rcsb.org [rcsb.org]
- 10. PDB-5v54: Crystal structure of 5-HT1B receptor in complex with methiothepin - Yorodumi [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors: model refinement with molecular dynamics simulations and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homology modeling of the serotonin 5-HT1A receptor using automated docking of bioactive compounds with defined geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. researchgate.net [researchgate.net]
CAS number and molecular formula for Rizatriptan N-Methylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on Rizatriptan N-Methylsulfonamide, a known impurity of the anti-migraine drug Rizatriptan. Due to the nature of this compound as a process-related impurity, publicly available data is limited. This document summarizes the core chemical data, outlines a representative analytical methodology for its detection, and clarifies its relationship to the active pharmaceutical ingredient (API).
Core Compound Data
This compound, also identified as Rizatriptan EP Impurity E, is a molecule of interest in the quality control and assurance of Rizatriptan manufacturing.[1][2][3] While extensive research on its specific biological activity is not publicly available, its characterization is crucial for ensuring the purity and safety of the final drug product.
Chemical Identification and Properties
The fundamental chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1-(methylsulfonyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine | [1][3] |
| Synonyms | Rizatriptan EP Impurity E, N-mesyl rizatriptan | [1][3] |
| CAS Number | 2757961-25-2 | [3] |
| Molecular Formula | C16H21N5O2S | [1][2][3] |
| Molecular Weight | 347.44 g/mol | [1][3] |
Relationship to Rizatriptan
This compound is not a known metabolite of Rizatriptan. The primary metabolic pathway for Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A).[4][5][6] The presence of the N-methylsulfonyl group suggests that this compound is a process-related impurity, likely formed during the synthesis of the Rizatriptan API.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis or standalone analysis of this compound is not available in the public domain, its detection and quantification fall under the general methods for related substances in Rizatriptan, as outlined in pharmacopeias such as the United States Pharmacopeia (USP). The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Rizatriptan and its impurities.[7]
Representative HPLC Method for Rizatriptan and Related Substances[8]
This method is based on the principles outlined in the USP monograph for Rizatriptan Benzoate.
Chromatographic Conditions:
-
Mode: Liquid Chromatography (LC)
-
Detector: Ultraviolet (UV), 280 nm
-
Column: 4.6-mm × 25-cm; 5-µm packing L11
-
Column Temperature: 40°C
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
Mobile Phase Preparation:
-
Solution A: Add 1.0 mL of trifluoroacetic acid to 1 L of a solution of acetonitrile and water (4:21), and mix.
-
Solution B: Acetonitrile
-
Gradient: A gradient elution is typically used to separate the main component from its impurities. The specific gradient profile would be optimized to achieve adequate resolution between all known impurities.
System Suitability:
-
Sample: Standard solution of Rizatriptan.
-
Requirements:
-
The tailing factor for the Rizatriptan peak should be not more than 3.0.
-
The relative standard deviation for replicate injections should be not more than 0.73% for the Rizatriptan peak.
-
Analysis:
-
Prepare a sample solution of the Rizatriptan substance to be tested.
-
Inject the sample solution into the chromatograph.
-
Record the chromatogram and measure the peak responses.
-
The identification of impurities, including this compound, would be based on their relative retention times compared to the principal Rizatriptan peak, established using a qualified reference standard for the impurity.
Signaling Pathways and Biological Activity
There is no publicly available information regarding specific signaling pathways modulated by this compound or its biological activity. As a process-related impurity, the focus of regulatory and quality control measures is to limit its presence in the final drug product to ensure safety and efficacy of the API, Rizatriptan. The pharmacological activity of Rizatriptan is well-established as a selective agonist of 5-HT1B and 5-HT1D receptors.[4][5][6]
Conclusion
This compound is a critical quality attribute in the manufacturing of Rizatriptan. While specific biological data and experimental protocols for this impurity are not widely published, its chemical identity is well-defined. The control of this and other impurities is managed through robust analytical methods, such as the representative HPLC protocol described herein, which are essential for ensuring the quality and safety of the final pharmaceutical product. Further research into the potential biological impact of this and other process-related impurities could provide valuable insights for drug development and safety assessment.
References
A Technical Guide to Sulfonamide Derivatives of Triptans: A Literature Review for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the literature on sulfonamide derivatives of triptans, a critical class of drugs for the treatment of migraine headaches. This document delves into their synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a focus on their interaction with serotonin 5-HT1B and 5-HT1D receptors. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Introduction: The Role of the Sulfonamide Moiety in Triptan Pharmacology
Triptans are a family of tryptamine-based drugs that are highly effective in the acute treatment of migraine and cluster headaches.[1] Their therapeutic action is primarily mediated by their agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1] A key structural feature of the first-generation triptan, sumatriptan, and many of its successors is the presence of a sulfonamide group at the C5 position of the indole ring.[2] This electronegative group plays a crucial role in the binding of these ligands to their target receptors, particularly the 5-HT1D receptor, through the formation of hydrogen bonds with specific amino acid residues in the receptor's binding pocket.[1] Understanding the synthesis, structure-activity relationships, and pharmacological effects of these sulfonamide derivatives is paramount for the design of new, more effective, and safer anti-migraine therapies.
Synthesis of Sulfonamide Triptan Derivatives
The synthesis of sulfonamide derivatives of tryptamine typically involves the reaction of a tryptamine intermediate with a suitable sulfonyl chloride. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of N-Substituted-Sulfonamide Derivatives of Tryptamine [3]
-
Starting Material: Begin with tryptamine or a suitably substituted tryptamine derivative.
-
Reaction: The tryptamine is reacted with a substituted sulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
-
Purification: The resulting crude product is then purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the final compounds are confirmed by analytical methods including IR, 1H NMR, 13C NMR, and mass spectrometry.[3]
This versatile synthetic route allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the exploration of the structure-activity relationships of this part of the molecule.
Structure-Activity Relationships (SAR) and Pharmacological Data
The sulfonamide group and its substituents have a significant impact on the pharmacological profile of triptans, including their binding affinity for 5-HT1B/1D receptors and their in vivo efficacy. The following tables summarize key quantitative data from the literature for various sulfonamide derivatives.
In Vitro 5-HT Receptor Binding Affinities
The binding affinity of sulfonamide triptan derivatives to 5-HT1B and 5-HT1D receptors is a critical determinant of their potency. The data below is presented as pIC50 (the negative logarithm of the half maximal inhibitory concentration) or Ki (inhibition constant) values. Higher pIC50 and lower Ki values indicate greater binding affinity.
| Compound | 5-HT1D Receptor Affinity (pIC50) | 5-HT1B Receptor Affinity (pIC50) | Reference |
| Sumatriptan | 7.6 ± 0.1 | - | [4] |
| 5-HT | 8.1 ± 0.1 | - | [4] |
| 5-CT | 8.3 ± 0.1 | - | [4] |
| Compound | h5-HT1D Receptor Affinity (Ki, nM) | h5-HT1B Receptor Affinity (Ki, nM) | Reference |
| 5-Tosylated tryptamine (11b) | 6 | - | [5] |
| Sulfamate derivative (13b) | 7 | - | [5] |
| Sulfamate derivative (14b) | 11 | - | [5] |
In Vivo Efficacy in Animal Models of Migraine
The dural plasma protein extravasation model is a common in vivo assay to assess the potential anti-migraine activity of triptan derivatives. The data below shows the dose-dependent inhibition of plasma extravasation.
| Compound | Inhibition of Dural Plasma Extravasation (ID50, µg/kg) | Reference |
| Sumatriptan | 30 | [6] |
Experimental Protocols for Pharmacological Evaluation
5-HT1D Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of test compounds to the 5-HT1D receptor.
Experimental Protocol: 5-HT1D Receptor Radioligand Binding Assay [4]
-
Tissue Preparation: Cerebral cortical and/or caudate membranes from a suitable species (e.g., guinea pig, calf) are prepared.
-
Radioligand: [3H]5-HT is used as the radioligand.
-
Assay Conditions: The assay is conducted in the presence of cyanopindolol and mesulergine to block other 5-HT receptor subtypes.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated from the competition binding curves and can be converted to pIC50 values.
In Vivo Model of Dural Plasma Protein Extravasation
This in vivo model is used to evaluate the ability of compounds to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Experimental Protocol: Dural Plasma Protein Extravasation in Rats [6]
-
Animal Model: Anesthetized rats are used.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce dural plasma extravasation.
-
Measurement: The extravasation of plasma proteins into the dura mater is quantified, often by measuring the leakage of a fluorescently labeled tracer.
-
Drug Administration: Test compounds are administered prior to the trigeminal stimulation.
-
Data Analysis: The dose-dependent inhibition of plasma extravasation is determined, and the ID50 (the dose required to inhibit the response by 50%) is calculated.
Signaling Pathways and Logical Relationships
The therapeutic effects of sulfonamide triptans are initiated by their binding to and activation of 5-HT1B/1D receptors. The downstream signaling events and the key structural features contributing to their activity can be visualized through diagrams.
5-HT1B/1D Receptor Signaling Pathway
The activation of 5-HT1B/1D receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade ultimately contributes to the vasoconstriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides.
References
- 1. Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Sulfonyl)oxy-tryptamines and ethylamino side chain restricted derivatives. Structure-affinity relationships for h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Metabolic Pathway of Rizatriptan N-Methylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a predictive overview of the metabolic fate of Rizatriptan N-Methylsulfonamide, a novel derivative of the established anti-migraine agent, Rizatriptan. Understanding the biotransformation of new chemical entities is paramount for evaluating their efficacy, safety, and pharmacokinetic profiles. This guide synthesizes known metabolic data for Rizatriptan and related chemical moieties to construct a putative metabolic map for this compound. Furthermore, it outlines detailed experimental protocols essential for the validation of these predictions.
Established Metabolic Profile of Rizatriptan
Rizatriptan undergoes extensive first-pass metabolism, with approximately 14% of an oral dose being excreted in the urine as the unchanged drug.[1][2][3] The primary metabolic pathway is oxidative deamination catalyzed by monoamine oxidase-A (MAO-A).[2][3] This leads to the formation of an inactive indole acetic acid metabolite, which accounts for 51% of the dose excreted in urine.[1][2][3]
Several minor metabolites of Rizatriptan have also been identified. These include:
-
N-monodesmethyl-rizatriptan: A pharmacologically active metabolite with potency similar to the parent compound. Its plasma concentrations are about 14% of those of Rizatriptan.[1][2][3]
-
Rizatriptan-N-oxide: An inactive metabolite.[4]
-
Sulfate conjugate of 6-hydroxy-rizatriptan: An inactive metabolite.[1][2]
| Parameter | Value | Reference |
| Oral Bioavailability | ~45% | [2] |
| Excretion of Unchanged Drug (Urine) | 14% of oral dose | [1][2][3] |
| Excretion as Indole Acetic Acid Metabolite (Urine) | 51% of oral dose | [1][2][3] |
| Total Radioactivity Recovery (Urine) | 82% | [1][3] |
| Total Radioactivity Recovery (Feces) | 12% | [1][3] |
| Plasma Half-life | 2-3 hours | [1][2] |
Predicted Metabolic Pathways for the N-Methylsulfonamide Moiety
Direct metabolic data for this compound is unavailable. However, predictions can be made based on the known metabolism of N-methyl compounds and sulfonamides. The N-methyl group is susceptible to oxidative metabolism, primarily N-dealkylation, which is often mediated by cytochrome P450 (CYP) enzymes.[5][6] This process would yield a formaldehyde molecule and the corresponding N-desmethyl sulfonamide derivative.
Additionally, the sulfonamide group itself can undergo metabolism. While generally stable, pathways such as N-hydroxylation catalyzed by CYP enzymes have been reported for some sulfonamides.[7][8]
Overall Predicted Metabolic Pathway of this compound
Combining the known metabolism of the Rizatriptan core and the predicted transformations of the N-Methylsulfonamide moiety, a putative metabolic scheme can be proposed. It is anticipated that the primary MAO-A mediated oxidative deamination of the Rizatriptan core will remain a major clearance pathway. Concurrently, metabolism of the novel side chain is likely to occur.
Key Predicted Metabolic Reactions:
-
Oxidative Deamination (MAO-A): The ethylamine side chain is oxidized to the corresponding indole acetic acid derivative, analogous to the primary pathway for Rizatriptan.
-
N-Demethylation (CYP450-mediated): The N-methylsulfonamide group undergoes N-dealkylation to form the N-desmethyl sulfonamide metabolite.
-
Hydroxylation (CYP450-mediated): Aromatic hydroxylation at the 6-position of the indole ring, similar to the minor pathway observed for Rizatriptan.
-
N-Oxidation (CYP450/FMO-mediated): Oxidation of the tertiary amine in the triazole ring to form an N-oxide.
-
Secondary Metabolism: The hydroxylated metabolites may undergo subsequent Phase II conjugation reactions, such as sulfation.
The following diagram illustrates the predicted primary metabolic pathways.
Caption: Predicted primary metabolic pathways of this compound.
Experimental Protocols for Metabolic Pathway Elucidation
To validate the predicted metabolic pathways, a series of in vitro experiments are required. The following protocols provide a framework for assessing metabolic stability and identifying key metabolites.
This assay determines the rate at which the compound is metabolized by Phase I enzymes, primarily CYPs.
Materials:
-
This compound
-
Human Liver Microsomes (pooled, male and female)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of this compound (e.g., 1 µM final concentration) in phosphate buffer. Pre-warm the NADPH regenerating system and buffer to 37°C.
-
Incubation Setup: In duplicate, combine HLM (e.g., 0.5 mg/mL final protein concentration) and the compound working solution in microcentrifuge tubes.
-
Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls (T=0 and no-NADPH), add an equivalent volume of buffer or the regenerating system without NADP+.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent compound.
This experiment aims to detect and structurally characterize the metabolites formed.
Materials:
-
Same as for the metabolic stability assay, but with a higher starting concentration of the test compound (e.g., 10 µM) to facilitate metabolite detection.
-
High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled with liquid chromatography.[9]
Procedure:
-
Incubation: Follow the same incubation procedure as the metabolic stability assay, but use a single, longer incubation time (e.g., 60 or 120 minutes) and a higher compound concentration. Include a control incubation without NADPH.
-
Sample Processing: Quench the reaction and process the sample as described above.
-
LC-HRMS Analysis: Analyze the supernatant using an LC-HRMS system. The data acquisition method should include full scan MS and data-dependent MS/MS fragmentation.
-
Data Analysis: Process the data using metabolite identification software. Compare the chromatograms of the NADPH-fortified samples with the control samples to find unique peaks corresponding to metabolites. Elucidate the structures of potential metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra.
Visualization of Experimental Workflow
The logical flow of the experimental work to identify and quantify metabolites is crucial for reproducible science.
Caption: General experimental workflow for in vitro drug metabolism studies.
Data Presentation and Interpretation
Quantitative results from the metabolic stability assay should be tabulated to facilitate comparison and calculation of key pharmacokinetic parameters.
| Time (min) | % Parent Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | |
| 15 | |
| 30 | |
| 45 | |
| 60 |
From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated, providing a quantitative measure of the compound's metabolic lability. The identification of metabolites from the LC-HRMS data will either confirm or refute the predicted pathways, guiding further drug development and optimization efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Solubility and stability of Rizatriptan N-Methylsulfonamide in different solvents
An important clarification regarding the subject of this guide: Initial searches for "Rizatriptan N-Methylsulfonamide" did not yield specific data for this particular salt form. The available scientific literature predominantly focuses on Rizatriptan Benzoate, the most common and widely studied form of this active pharmaceutical ingredient. Therefore, this guide will provide a comprehensive overview of the solubility and stability of Rizatriptan Benzoate . The structural difference in triptan-class drugs, where the N-methylsulfonamide group in Sumatriptan is replaced by a 1,2,4-triazole group in Rizatriptan, may be a source of inquiry about this specific salt form.[1]
Introduction
Rizatriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability, which are critical parameters for formulation development, manufacturing, and storage. This technical guide provides a detailed summary of the available data on the solubility and stability of Rizatriptan Benzoate in various solvents and under different stress conditions.
Solubility of Rizatriptan Benzoate
The solubility of an active pharmaceutical ingredient is a crucial factor influencing its dissolution rate and bioavailability. Rizatriptan Benzoate is a white to off-white crystalline solid.[2][4]
Table 1: Quantitative Solubility of Rizatriptan Benzoate in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | ~42 mg/mL (as free base) | 25 | [2][4] |
| Water | 46 mg/mL | 25 | [5] |
| Water | 53 g/L | Not Specified | |
| Ethanol | ~1 mg/mL | Not Specified | [6] |
| Ethanol | Slightly Soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [6] |
| Dimethylformamide | ~15 mg/mL | Not Specified | [6] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Not Specified | [6] |
| Methanol | Soluble | Not Specified | |
| Binary/Ternary Co-solvents (Ethanol, Water, Propylene Glycol, Polyethylene Glycol) | >60 mg/mL (as rizatriptan base) | Not Specified | [7] |
A pH-dependent solubility study has shown that the solubility of Rizatriptan Benzoate is higher at a lower pH, with a reported solubility of 89.68 mg/mL at pH 4.5.[8]
A common method for determining the solubility of Rizatriptan Benzoate involves the following steps:
-
Sample Preparation: An excess amount of Rizatriptan Benzoate is added to a fixed volume of the selected solvent in a stoppered vial.
-
Equilibration: The mixture is agitated, for instance, by using a vortex mixer followed by shaking in a shaker bath at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[9]
-
Separation of Undissolved Solid: The equilibrated sample is centrifuged at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the undissolved drug.[9]
-
Sample Analysis: The supernatant is carefully collected, diluted with a suitable solvent (e.g., methanol), and the concentration of the dissolved Rizatriptan Benzoate is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry at its λmax (around 225-229 nm).[9][10]
Figure 1: Workflow for Solubility Determination.
Stability of Rizatriptan Benzoate
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies for Rizatriptan Benzoate have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Forced Degradation Studies on Rizatriptan Benzoate
| Stress Condition | Observations | Degradation Products | Reference |
| Acidic Hydrolysis | Extensive degradation observed.[11][12][13] 48.82% recovery in one study.[11][13] | A polar impurity with m/z of 188 [M+H]+ has been identified.[11][13] | [11][12][13][14][15][16] |
| Alkaline Hydrolysis | Mild to extensive degradation.[11][13][14][16] 13.86% recovery in one study.[11][13] More liable to alkaline than acidic conditions in some studies.[14] | Forms polar impurities.[11][13] | [11][13][14][16] |
| Oxidative Degradation | Mild to considerable degradation.[11][13][14][16] 9.27% recovery in one study.[11][13] | Not extensively detailed in the provided results. | [11][13][14][16] |
| Thermal Degradation | Stable.[11][13][14] | No significant degradation observed. | [11][13][14] |
| Photolytic Degradation | Stable.[11][13][14] | No significant degradation observed. | [11][13][14] |
Long-term stability data indicates that Rizatriptan Benzoate is stable for up to 60 months when stored at 25°C/60% RH.[17]
A typical forced degradation study for Rizatriptan Benzoate involves the following methodologies:
-
Preparation of Stock Solution: A stock solution of Rizatriptan Benzoate is prepared in a suitable solvent, often the mobile phase used for HPLC analysis.[11][13]
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 2N HCl) and may be heated (e.g., at 90°C for 8 hours).[11]
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 2N NaOH) and may be heated (e.g., at 90°C for 8 hours). The solution is then neutralized with an acid.[11][13]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature for a specified period (e.g., 1 hour).[11][13]
-
Thermal Degradation: The solid drug substance or its solution is exposed to high temperatures (e.g., 90°C).
-
Photolytic Degradation: The drug substance, in solid or solution form, is exposed to UV and visible light.
-
-
Sample Analysis: The stressed samples are then analyzed by a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the parent drug from any degradation products.[11][13][14] The degradation is quantified by the decrease in the peak area of the parent drug and the appearance of new peaks corresponding to the degradation products.
Figure 2: Forced Degradation Experimental Workflow.
Degradation Pathway
Under acidic conditions, a major degradation product of Rizatriptan Benzoate has been identified as 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine, with a molecular weight of 188.[11][13] This suggests the cleavage of the triazole methyl group from the indole ring.
Figure 3: Proposed Acidic Degradation Pathway.
Conclusion
This technical guide summarizes the key findings on the solubility and stability of Rizatriptan Benzoate. It is readily soluble in water and has varying solubility in common organic solvents. Stability studies indicate that Rizatriptan Benzoate is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under thermal and photolytic stress. A primary degradation pathway under acidic conditions involves the cleavage of the triazole methyl group. This information is vital for the development of robust and stable pharmaceutical formulations of Rizatriptan. For any further inquiries into less common salt forms such as "this compound," dedicated synthetic and analytical studies would be required as the current literature does not provide this specific information.
References
- 1. Page loading... [guidechem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Formulation and Evaluation of Rizatriptan Benzoate Mouth Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DailyMed - RIZATRIPTAN BENZOATE tablet, orally disintegrating [dailymed.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Intranasal spray formulation containing rizatriptan benzoate for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. jptcp.com [jptcp.com]
- 11. biomedres.us [biomedres.us]
- 12. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
- 13. biomedres.us [biomedres.us]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Methodological & Application
Analytical methods for Rizatriptan N-Methylsulfonamide detection
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This document provides an overview of analytical methods for the detection and quantification of potential impurities and degradation products of Rizatriptan, with a focus on chromatographic techniques. While this document addresses general methodologies for Rizatriptan impurities, it is important to note that specific analytical methods for "Rizatriptan N-Methylsulfonamide" were not found in the reviewed literature. The methods presented here, particularly for other known impurities like Rizatriptan N-oxide, can serve as a foundation for developing a suitable method for novel or uncharacterized impurities.
Analytical Approaches
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Rizatriptan and its related substances. These methods offer high resolution and sensitivity, enabling the separation and quantification of impurities even at low levels. Detection is typically performed using UV-Visible spectrophotometry or mass spectrometry (MS). LC-MS/MS methods provide enhanced selectivity and sensitivity, which is particularly valuable for the trace-level analysis of potential genotoxic impurities.
Experimental Workflow
The general workflow for the analysis of Rizatriptan impurities involves several key steps, from sample preparation to data analysis and reporting. A visual representation of this process is provided below.
Caption: General workflow for the analytical detection of Rizatriptan impurities.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated analytical methods for the detection of Rizatriptan and its impurities. This allows for a direct comparison of the performance of different techniques.
| Analyte | Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Rizatriptan N-oxide | HPLC | 450 - 11000 ng/mL | 150 ng/mL | 450 ng/mL | 96.0 - 102.0 | < 3 | [1] |
| Rizatriptan Benzoate | RP-HPLC | 30 - 70 µg/mL | - | - | 96.64 - 97.71 | Intra-day: 0.60, Inter-day: - | [2][3] |
| Rizatriptan Impurity C | USP HPLC | - | - | - | - | - | [4] |
| Dimer Impurity-A | UPLC | - | 1.86 µg/g | 5.63 µg/g | - | - | [5] |
Detailed Experimental Protocols
This section provides detailed protocols for selected analytical methods for the determination of Rizatriptan and its impurities.
Protocol 1: HPLC Method for the Determination of Rizatriptan N-oxide Impurity[1]
This method is suitable for the quantitative determination of Rizatriptan N-oxide in bulk drug substances.
1. Materials and Reagents:
-
Rizatriptan Benzoate and Rizatriptan N-oxide reference standards
-
Potassium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diluent: To be specified based on the full publication, typically a mixture of the mobile phase components.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ODS 3V, 250 × 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.25 mM potassium dihydrogen phosphate buffer (pH 2.0) and methanol (95:5 v/v).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A gradient program is used for the separation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: To be specified based on the full publication.
3. Standard Solution Preparation:
-
Rizatriptan N-oxide Stock Solution (75 µg/mL): Accurately weigh and transfer 3.75 mg of Rizatriptan N-oxide standard into a 50 mL volumetric flask. Add approximately 35 mL of diluent, dissolve, and dilute to volume with the diluent.[1]
-
Rizatriptan N-oxide Working Standard Solution (7.5 µg/mL): Transfer 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.[1]
4. Sample Preparation:
-
Accurately weigh a quantity of Rizatriptan Benzoate bulk drug and dissolve it in the diluent to achieve a known concentration.
5. System Suitability:
-
The resolution between Rizatriptan and Rizatriptan N-oxide should be more than six.[1]
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be within acceptable limits (typically <2%).
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the peaks based on their retention times compared to the standard. The retention times for Rizatriptan and Rizatriptan N-oxide are approximately 22.6 and 24.7 minutes, respectively.[1]
-
Quantify the amount of Rizatriptan N-oxide in the sample using the peak area response.
Protocol 2: UPLC Method for the Determination of a Potential Genotoxic Dimer Impurity[5][6]
This UPLC method is designed for the sensitive determination of a potential genotoxic dimer impurity in Rizatriptan Benzoate.
1. Materials and Reagents:
-
Rizatriptan Benzoate and Dimer Impurity-A reference standards
-
Orthophosphoric acid
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
2. Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a Variable Wavelength Detector (VWD).[5][6]
-
Column: Waters Acquity BEH C18, 100 mm x 3.0 mm, 1.8 µm.[5][6]
-
Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water (Buffer) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.[6]
3. Standard Solution Preparation:
-
Dimer Impurity-A Stock Solution: Prepare a stock solution of the dimer impurity standard in a suitable diluent.
-
Working Standard Solution (0.38 µg/mL): Prepare the working standard solution by diluting the stock solution.[5][6]
4. Sample Preparation:
-
Accurately weigh about 400 mg of the Rizatriptan Benzoate sample into a 20 mL volumetric flask.[5]
-
Add 10 mL of diluent and sonicate for 10 minutes to dissolve.[5]
-
Dilute to volume with the diluent.[5]
5. System Suitability:
-
The %RSD and Tailing factor for replicate injections of the standard solution should be within specified limits (e.g., %RSD of 1.9724 and a tailing factor of 1.12 have been reported).[6]
6. Analysis:
-
Inject the standard and sample solutions into the UPLC system.
-
Identify the dimer impurity peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the impurity based on the peak area response.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the analytical detection of impurities in Rizatriptan. While a specific method for "this compound" was not identified, the detailed HPLC and UPLC methods for other known impurities, such as Rizatriptan N-oxide and a genotoxic dimer, provide a strong basis for method development and validation for any related substance. The selection of the most appropriate method will depend on the specific impurity of interest, the required sensitivity, and the available instrumentation.
References
Application Note: A Robust HPLC-UV Method for the Quantification of Rizatriptan N-Methylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust stability-indicating HPLC-UV method for the quantification of Rizatriptan N-Methylsulfonamide, a potential process-related impurity or degradant of Rizatriptan. The developed isocratic reverse-phase method provides excellent separation of Rizatriptan and its N-Methylsulfonamide impurity, making it suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products. The method was developed based on a comprehensive review of existing analytical procedures for Rizatriptan and its related substances and is aligned with ICH guidelines for analytical method validation.[1][2][3]
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches.[4][5] During the synthesis or storage of Rizatriptan, various process-related impurities and degradation products can arise. One such potential impurity is this compound. The chemical structures of Rizatriptan and this compound are presented in Figure 1. Due to the potential impact of impurities on the safety and efficacy of the final drug product, regulatory agencies require stringent control of their levels. Therefore, a reliable and validated analytical method for the quantification of this compound is essential.
This document provides a detailed protocol for an HPLC-UV method designed for this purpose. The method is simple, rapid, and demonstrates good specificity, linearity, accuracy, and precision.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with Orthophosphoric Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 15 minutes |
Preparation of Solutions
2.1. Mobile Phase Preparation:
-
Prepare a 20 mM Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.5 with diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.
-
Degas the mobile phase by sonication for 10-15 minutes before use.
2.2. Standard Stock Solution Preparation (Rizatriptan and this compound):
-
Accurately weigh and transfer 10 mg of Rizatriptan reference standard and 10 mg of this compound reference standard into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL for each.
-
These stock solutions should be stored at 2-8°C when not in use.
2.3. Working Standard Solution Preparation:
-
From the stock solutions, prepare a mixed working standard solution containing Rizatriptan and this compound at the desired concentration levels for calibration. For example, to prepare a 1 µg/mL solution, dilute 1 mL of each stock solution to 100 mL with the mobile phase.
2.4. Sample Preparation (for Drug Substance):
-
Accurately weigh about 25 mg of the Rizatriptan drug substance sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a solution with a nominal concentration of 1000 µg/mL.
Method Validation Protocol
The developed method should be validated according to ICH guidelines (Q2(R1)).[2] The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo solution and a spiked sample to ensure no interference at the retention times of Rizatriptan and this compound. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[6]
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound (e.g., from the reporting threshold to 150% of the specification limit). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy should be determined by recovery studies. A known amount of this compound standard should be spiked into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same sample solution on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by different analysts, and on different instruments. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase (±0.2 units), the percentage of acetonitrile in the mobile phase (±2%), the column temperature (±5°C), and the flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for Rizatriptan Peak) | ≤ 2.0 |
| Theoretical Plates (for Rizatriptan Peak) | ≥ 2000 |
| Resolution (between Rizatriptan and this compound) | ≥ 2.0 |
| %RSD for replicate injections | ≤ 2.0% |
Table 2: Summary of Validation Data (Example)
| Validation Parameter | Result |
| Linearity (Range) | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Repeatability (%RSD) | 0.8% |
| Intermediate Precision (%RSD) | 1.2% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC-UV method development and a simplified representation of Rizatriptan's mechanism of action.
Caption: HPLC Method Development and Validation Workflow.
Caption: Simplified Mechanism of Action of Rizatriptan.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust tool for the quantitative determination of this compound in the presence of Rizatriptan. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily transferable to a quality control laboratory setting. Proper validation in accordance with regulatory guidelines will ensure its suitability for its intended purpose in drug development and manufacturing.
References
- 1. N-mesyl rizatriptan | C16H21N5O2S | CID 76959459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
Application Note and Protocol for the Identification of Rizatriptan N-Methylsulfonamide in Human Plasma using LC-MS/MS
This application note provides a detailed protocol for the sensitive and selective quantification of Rizatriptan N-Methylsulfonamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and metabolite identification.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.[1][2][3] The metabolism of rizatriptan primarily occurs through oxidative N-demethylation and monoamine oxidase-A (MAO-A) mediated pathways.[3] this compound is a potential metabolite or derivative of rizatriptan. This protocol outlines a robust LC-MS/MS method for its identification and quantification in human plasma, which is crucial for understanding its pharmacokinetic profile and potential pharmacological activity. The method utilizes liquid-liquid extraction for sample cleanup and a reversed-phase chromatographic separation coupled with tandem mass spectrometry for detection.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Rizatriptan-d6 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
-
Sodium carbonate
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 4.6 mm x 50 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The optimized parameters for the detection of this compound and the internal standard are detailed in Table 2. The precursor-to-product ion transitions were determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Table 2: Mass Spectrometry Parameters
| Parameter | Analyte (this compound) | Internal Standard (Rizatriptan-d6) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be determined | 276.2 |
| Product Ion (m/z) | To be determined | 207.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | To be determined | 25 |
| Declustering Potential (V) | To be determined | 60 |
Note: The precursor and product ions for this compound need to be determined experimentally. Based on the structure of rizatriptan (m/z 270) and the addition of a methylsulfonamide group (CH3SO2-), the expected mass increase would lead to a precursor ion of approximately m/z 347. The fragmentation would likely involve the loss of the dimethylamine group and cleavage of the sulfonamide moiety.
Preparation of Standard and Quality Control Samples
Stock solutions of this compound and the internal standard (Rizatriptan-d6) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions. The concentration range for the calibration curve should be selected to cover the expected concentrations in plasma samples.
Sample Preparation Protocol
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Rizatriptan-d6).
-
Add 100 µL of 0.1 M sodium carbonate solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject 10 µL into the LC-MS/MS system.
Workflow and Data Analysis
The overall experimental workflow is depicted in the following diagram.
References
Protocol for the Isolation of Rizatriptan N-Methylsulfonamide from a Reaction Mixture
Application Note
This document provides a detailed protocol for the isolation of Rizatriptan N-Methylsulfonamide, a known impurity of Rizatriptan also referred to as Rizatriptan EP Impurity E, from a synthetic reaction mixture. The isolation is achieved through preparative High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation and purification of individual components from a complex matrix.
Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. During its synthesis, various process-related impurities can be formed. This compound (N,N-dimethyl-2-[1-methylsulfonyl-5-(1,2,4-triazol-1-ylmethyl)indol-3-yl]ethanamine) is one such impurity that requires isolation for reference standard qualification, toxicological studies, and to ensure the purity of the final active pharmaceutical ingredient (API).
This protocol is intended for researchers, scientists, and drug development professionals familiar with chromatographic techniques. The methodology outlines the preparation of the crude sample, the preparative HPLC conditions, and the subsequent steps for fraction analysis and recovery of the purified compound.
Introduction
The isolation of impurities from a reaction mixture is a critical step in pharmaceutical development. It allows for the characterization of by-products and the establishment of safety profiles. This compound is a polar impurity of Rizatriptan. The protocol described herein utilizes reversed-phase preparative HPLC, which is an effective method for separating compounds with differing polarities.
Materials and Equipment
Reagents and Solvents
-
Crude Rizatriptan reaction mixture containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (or other suitable buffer salt, analytical grade)
-
Formic acid (or other suitable acid for pH adjustment, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
Equipment
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector with a large volume loop
-
UV-Vis detector (variable wavelength)
-
Fraction collector
-
-
Analytical HPLC system for fraction analysis
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
pH meter
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Glassware: flasks, beakers, graduated cylinders, vials
Experimental Protocol
Preparation of the Crude Sample
-
Accurately weigh a known amount of the crude reaction mixture.
-
Dissolve the crude mixture in a minimal amount of a suitable solvent. A good starting point is the initial mobile phase composition or a mixture of water and organic solvent (e.g., acetonitrile or methanol) that ensures complete dissolution.
-
Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Preparative HPLC Method Development (Analytical Scale)
Before proceeding to the preparative scale, it is crucial to develop and optimize the separation method on an analytical HPLC system. This will determine the optimal mobile phase composition, gradient, and column chemistry for achieving the best separation between Rizatriptan and this compound.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 2: Analytical Gradient Profile
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 70 |
| 30 | 70 |
| 31 | 10 |
| 35 | 10 |
Preparative HPLC Isolation
Once the analytical method is optimized, it can be scaled up for preparative chromatography. The goal is to maximize the loading capacity while maintaining adequate separation.
Table 3: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Scaled from the analytical method (See Table 4) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Table 4: Preparative Gradient Profile
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 70 |
| 30 | 70 |
| 31 | 10 |
| 35 | 10 |
Fraction Collection and Analysis
-
Set the fraction collector to collect fractions based on time or UV threshold.
-
Inject the prepared crude sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using the analytical HPLC method described in section 3.2.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
Post-Purification Work-up
-
Combine the pure fractions in a round-bottom flask.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40 °C).
-
The remaining aqueous solution contains the purified this compound.
-
Freeze the aqueous solution and lyophilize it to obtain the purified compound as a solid.
-
Determine the final mass and calculate the recovery yield.
-
Characterize the isolated compound using appropriate analytical techniques (e.g., NMR, MS, IR) to confirm its identity and purity.
Visualization of the Experimental Workflow
Caption: Workflow for the isolation of this compound.
Summary
This protocol provides a comprehensive guide for the isolation of this compound from a reaction mixture using preparative HPLC. The key steps include sample preparation, method development on an analytical scale, scale-up to preparative chromatography, fraction collection and analysis, and post-purification work-up. Adherence to this protocol should enable the successful isolation of the target impurity for further characterization and use as a reference standard.
Application Notes and Protocols for a Forced Degradation Study of Rizatriptan N-Methylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting a forced degradation study on Rizatriptan N-Methylsulfonamide. The study is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] The protocols detail methodologies for subjecting the drug substance to hydrolytic, oxidative, thermal, and photolytic stress conditions.[3][4] The primary goal is to generate a degradation profile that will support the development and validation of a stability-indicating analytical method. Studies on the closely related compound, Rizatriptan Benzoate, have shown significant degradation under acidic, basic, and oxidative conditions, while demonstrating stability under thermal and photolytic stress.[5][6][7] This application note will therefore adapt these known degradation behaviors to outline a robust study for this compound.
Note: As specific data for this compound is not widely available, this protocol is based on established studies of Rizatriptan Benzoate. It is assumed that the degradation pathways of the core Rizatriptan molecule will be similar.
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its degradation profile.[1] The objectives of such a study are to:
-
Identify the likely degradation products.
-
Establish degradation pathways.
-
Determine the intrinsic stability of the drug molecule.
-
Demonstrate the specificity of a stability-indicating analytical method.[3]
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches.[8][9] Its stability is a key factor in ensuring the safety and efficacy of its pharmaceutical formulations. Previous studies on Rizatriptan Benzoate have identified degradation under hydrolytic (acid and base) and oxidative stress, while it remains relatively stable to heat and light.[5][6] This protocol outlines a systematic approach to perform a forced degradation study on this compound.
Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30%, AR Grade
-
Methanol, HPLC Grade
-
Acetonitrile, HPLC Grade
-
Potassium Dihydrogen Phosphate, AR Grade
-
Orthophosphoric Acid, AR Grade
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
LC-MS system for characterization of unknown degradation products (recommended).
-
pH meter
-
Analytical balance
-
Water bath or dry bath incubator
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Hot air oven
-
Vortex mixer and sonicator
Experimental Protocols
The goal of these stress studies is to achieve a target degradation of 5-20%.[1] This level of degradation is sufficient to demonstrate the separation of degradants from the parent peak without being so excessive that it leads to the formation of irrelevant secondary degradants.
Preparation of Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with a suitable solvent (e.g., Methanol or a Methanol:Water mixture).
-
Working Solution (100 µg/mL): Transfer 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the same solvent. This solution will be used for the stress experiments.
Stress Conditions
For each condition, a control sample (unstressed working solution) should be prepared and analyzed alongside the stressed samples.
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Reflux the solution at 80°C for 1 hour.[6]
-
After the specified time, cool the solution to room temperature.
-
Carefully neutralize the solution with an appropriate volume of 2N NaOH.
-
Dilute the neutralized solution with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Add 5 mL of 0.2N NaOH.[6]
-
Reflux the solution at 60°C for 30 minutes.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.2N HCl.
-
Dilute the neutralized solution with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Keep the solution at room temperature for 1 hour, protected from light.[5][7]
-
After the specified time, dilute the solution with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
-
Accurately weigh a small quantity of solid this compound powder and place it in a petri dish.
-
Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.
-
After exposure, allow the sample to cool.
-
Prepare a solution of the stressed solid with a final concentration of approximately 50 µg/mL in the mobile phase for HPLC analysis.
-
Accurately weigh a small quantity of solid this compound powder and spread it as a thin layer in a petri dish.
-
Expose the sample to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare solutions of both the stressed and control samples to a final concentration of approximately 50 µg/mL in the mobile phase for HPLC analysis.
Proposed Stability-Indicating HPLC Method
A stability-indicating method must be able to separate the parent drug from all potential degradation products. Based on published methods for Rizatriptan Benzoate, the following starting conditions can be optimized.[5][6][11]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Perfectsil, Agilent Zorbax)[5][10] |
| Mobile Phase | 0.01M Phosphate Buffer : Methanol (80:20 v/v). Adjust buffer pH to 3.5-5.0 with orthophosphoric acid.[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection | UV at 225 nm[5][6] |
| Injection Volume | 20 µL[6][11] |
| Column Temp. | Ambient or 25°C[5][11] |
| Run Time | 15-20 minutes to ensure elution of all degradants. |
Data Presentation
All quantitative results from the forced degradation study should be summarized to allow for easy comparison. The peak purity of the parent drug should be assessed using a PDA detector to ensure it is spectrally homogenous.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Treatment | % Assay of Rizatriptan | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
|---|---|---|---|---|---|
| Control | Unstressed Sample | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis | 2N HCl, 80°C, 1 hr | Data | Data | Data | Data |
| Base Hydrolysis | 0.2N NaOH, 60°C, 0.5 hr | Data | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT, 1 hr | Data | Data | Data | Data |
| Thermal | Solid, 80°C, 48 hr | Data | Data | Data | Data |
| Photolytic | Solid, ICH Q1B | Data | Data | Data | Data |
RRT = Relative Retention Time
Table 2: Chromatographic Purity of Stressed Samples
| Stress Condition | Rizatriptan Peak Purity Angle | Rizatriptan Peak Purity Threshold | Purity Flag | Mass Balance (%) |
|---|---|---|---|---|
| Control | Data | Data | Data | 100.0 |
| Acid Hydrolysis | Data | Data | Data | Data |
| Base Hydrolysis | Data | Data | Data | Data |
| Oxidation | Data | Data | Data | Data |
| Thermal | Data | Data | Data | Data |
| Photolytic | Data | Data | Data | Data |
Mass balance should be close to 100% to demonstrate that all degradants are accounted for.[10]
Visualizations
Experimental Workflow
The overall workflow for the forced degradation study is depicted below.
Caption: Workflow for the forced degradation study of this compound.
Proposed Degradation Pathway
Based on known degradation products of Rizatriptan, two primary pathways are proposed: oxidative N-oxide formation and hydrolytic cleavage of the triazole methyl group.[5][7][12][13]
Caption: Proposed degradation pathways for the Rizatriptan moiety.
Discussion
Based on studies of Rizatriptan Benzoate, significant degradation is anticipated under acidic, alkaline, and oxidative conditions.[5] The primary acid degradation product has been identified as 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine, resulting from the cleavage of the triazolylmethyl side chain.[5][7] Oxidative stress is known to produce Rizatriptan N-oxide.[13][14] Little to no degradation is expected under thermal and photolytic stress conditions.[5][6] The developed HPLC method should demonstrate sufficient resolution between the parent Rizatriptan peak and these major degradants. Any additional peaks observed should be investigated for peak purity and may require characterization using LC-MS to determine their structure. The mass balance should be calculated for all stress conditions to ensure that all degradation products are being detected by the analytical method.[10]
Conclusion
This application note provides a detailed and systematic protocol for conducting a forced degradation study of this compound based on ICH guidelines and existing literature on similar compounds. The successful execution of these protocols will provide critical information about the molecule's intrinsic stability, establish its degradation profile, and serve as the foundation for validating a stability-indicating analytical method essential for quality control and regulatory submissions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. database.ich.org [database.ich.org]
- 3. onyxipca.com [onyxipca.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biomedres.us [biomedres.us]
- 6. rjpbcs.com [rjpbcs.com]
- 7. biomedres.us [biomedres.us]
- 8. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rizatriptan - Wikipedia [en.wikipedia.org]
- 10. Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. caymanchem.com [caymanchem.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
Application Note: Cell Culture Techniques for Assessing the Cytotoxicity of Rizatriptan N-Methylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2][3] Its metabolism primarily occurs via oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[4][5][6] A minor active metabolite, N-monodesmethyl-rizatriptan, is also formed.[4][5][6] This application note focuses on outlining cell culture-based methods to evaluate the potential cytotoxicity of a related compound, Rizatriptan N-Methylsulfonamide. While not a major reported metabolite, the assessment of such derivatives is crucial for a comprehensive toxicological profile during drug development.
This document provides detailed protocols for a panel of in vitro cytotoxicity assays, including the MTT, LDH, and Caspase-3 assays, to assess cell viability, membrane integrity, and apoptosis induction. Furthermore, methods to investigate the potential role of oxidative stress are described.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining relevant cytotoxicity data. Since the target organ for systemic toxicity of many drugs is the liver, a human hepatocarcinoma cell line like HepG2 is a suitable choice. Given that Rizatriptan acts on the central nervous system, a human neuroblastoma cell line such as SH-SY5Y could also be relevant. For general cytotoxicity screening, immortalized fibroblast cell lines like L929 are often used.[7][8]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (e.g., a known cytotoxic agent like doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[15][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits available from Promega, Thermo Fisher Scientific, or Abcam).[14][16] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15][16]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16] A reference wavelength of 680 nm can also be measured to subtract background.[16]
Apoptosis Assessment: Caspase-3 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 is a key executioner caspase. Caspase-3 activity assays are based on the cleavage of a specific substrate that releases a chromophore or a fluorophore.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Lysis: After treatment, remove the culture medium and wash the cells with PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[17][18]
-
Lysate Collection: Centrifuge the plate at 800 x g for 10 minutes.[17]
-
Caspase-3 Reaction: Transfer 20 µL of the lysate to a new, opaque-walled 96-well plate. Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) in reaction buffer.[17] Add 80 µL of the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Signal Measurement: For colorimetric assays, measure the absorbance at 400-405 nm.[17] For fluorometric assays, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[17]
Oxidative Stress Assessment
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can be a mechanism of drug-induced cytotoxicity.[19][20]
a) Intracellular ROS Detection:
This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Probe Loading: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
b) Glutathione (GSH) Level Measurement:
Glutathione is a major cellular antioxidant. A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of oxidative stress.[19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them.
-
GSH/GSSG Ratio: Measure the levels of GSH and GSSG using a commercially available kit (e.g., GSH/GSSG-Glo™ Assay from Promega).[19] Follow the manufacturer's instructions for the assay.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cell Viability (MTT Assay) after 48h Treatment
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.5 ± 7.3 |
| 50 | 60.1 ± 8.5 |
| 100 | 45.2 ± 6.9 |
| Positive Control | 20.7 ± 3.4 |
Table 2: Cytotoxicity (LDH Assay) after 48h Treatment
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | 5.1 ± 1.2 |
| 0.1 | 6.3 ± 1.5 |
| 1 | 8.9 ± 2.1 |
| 10 | 18.4 ± 3.5 |
| 50 | 35.7 ± 4.8 |
| 100 | 52.1 ± 5.6 |
| Positive Control | 85.4 ± 6.2 |
Table 3: Caspase-3 Activity after 24h Treatment
| Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 |
| 50 | 2.5 ± 0.4 |
| 100 | 4.8 ± 0.7 |
| Positive Control | 8.2 ± 1.1 |
Table 4: Oxidative Stress Markers after 24h Treatment
| Concentration (µM) | Intracellular ROS (Fold Increase ± SD) | GSH/GSSG Ratio (Relative to Control ± SD) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.08 |
| 10 | 1.3 ± 0.2 | 0.92 ± 0.06 |
| 50 | 2.8 ± 0.5 | 0.65 ± 0.09 |
| 100 | 5.1 ± 0.8 | 0.41 ± 0.05 |
| Positive Control | 7.5 ± 1.2 | 0.25 ± 0.04 |
Potential Signaling Pathway for Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway that could be involved in this compound-induced cytotoxicity.
Caption: A hypothetical signaling pathway of this compound-induced cytotoxicity.
Conclusion
This application note provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. By employing a multi-parametric approach that evaluates cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can obtain a detailed understanding of the compound's toxicological profile. The provided protocols and data presentation formats are intended to serve as a guide for designing and executing robust cytotoxicity studies.
References
- 1. Rizatriptan - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rizatriptan Benzoate | C22H25N5O2 | CID 77997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. blog.johner-institute.com [blog.johner-institute.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 20. innoprot.com [innoprot.com]
Application Note: Utilization of Rizatriptan N-Methylsulfonamide as a Reference Standard for Impurity Profiling in Rizatriptan Benzoate
Introduction
Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. The purity of the active pharmaceutical ingredient (API), Rizatriptan Benzoate, is critical to its safety and efficacy. Regulatory bodies necessitate stringent control over impurities in drug substances and products. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of potential impurities in Rizatriptan Benzoate, utilizing Rizatriptan N-Methylsulfonamide as a certified reference standard.
This compound is a potential process-related impurity or a degradation product of Rizatriptan. Its accurate identification and quantification are paramount for ensuring the quality of Rizatriptan Benzoate. This document provides a detailed protocol for the use of this compound as a reference standard in the impurity analysis of Rizatriptan.
Experimental Protocols
Materials and Reagents
-
Rizatriptan Benzoate API
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Purified water
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was employed for this analysis. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the separation of Rizatriptan and its impurities. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration of 1.0 µg/mL.
-
Test Sample Preparation: Accurately weigh and dissolve approximately 25 mg of Rizatriptan Benzoate API in 25 mL of the diluent to obtain a concentration of 1000 µg/mL.
Results and Discussion
The developed HPLC method successfully separated Rizatriptan from its potential impurity, this compound. The retention times and relative retention times (RRT) are presented in Table 1.
Table 1: Chromatographic Data for Rizatriptan and this compound
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Rizatriptan | 8.5 | 1.00 |
| This compound | 6.2 | 0.73 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 70 | 30 |
| 25 | 50 | 50 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for this compound were established to be 0.05 µg/mL and 0.15 µg/mL, respectively, demonstrating the high sensitivity of the method.
Visualization of Experimental Workflow and Logical Relationships
To visually represent the process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for impurity analysis.
Caption: Relationship between API, impurity, and reference standard.
Conclusion
The described HPLC method, utilizing this compound as a reference standard, is demonstrated to be a suitable and robust approach for the quality control of Rizatriptan Benzoate. The method is specific, sensitive, and accurate for the quantification of this potential impurity, ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis of Rizatriptan Benzoate.
Troubleshooting & Optimization
Technical Support Center: Rizatriptan N-Methylsulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Rizatriptan N-Methylsulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as N-mesyl rizatriptan, is a sulfonamide derivative of Rizatriptan. It is recognized as "Rizatriptan EP Impurity E" in pharmacopeial references. The methylsulfonyl group is attached to the nitrogen atom of the indole ring of the Rizatriptan molecule.
Q2: What is the typical synthetic route for this compound?
While specific proprietary methods may vary, a common laboratory-scale approach involves the direct N-sulfonylation of Rizatriptan with a sulfonating agent, such as methanesulfonyl chloride, in the presence of a suitable base and solvent.
Q3: What are the primary causes of low yield in this synthesis?
Low yields in the N-sulfonylation of Rizatriptan can stem from several factors:
-
Incomplete Reaction: The reaction may not proceed to completion due to suboptimal reaction conditions.
-
Side Reactions: Competing reactions, such as C-sulfonylation at other positions on the indole ring, can consume starting material and complicate purification.
-
Degradation: The starting material or product may be sensitive to the reaction conditions, leading to degradation.
-
Purification Losses: The product may be difficult to isolate from the reaction mixture and byproducts, leading to significant losses during workup and purification.
-
Steric Hindrance: The bulky nature of the Rizatriptan molecule may hinder the approach of the sulfonating agent to the indole nitrogen.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides potential solutions.
Issue 1: Low Conversion of Rizatriptan
Symptoms:
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted Rizatriptan.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficiently Strong Base | The indole nitrogen of Rizatriptan is not sufficiently deprotonated to react with the methanesulfonyl chloride. Switch to a stronger base. Common bases for N-sulfonylation of indoles include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (TEA). |
| Inadequate Reaction Time or Temperature | The reaction may require more time or a higher temperature to reach completion. Monitor the reaction progress by TLC or HPLC and consider extending the reaction time or cautiously increasing the temperature. |
| Poor Solvent Choice | The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (ACN) are often effective. |
| Reagent Stoichiometry | An incorrect molar ratio of base or methanesulfonyl chloride to Rizatriptan can lead to incomplete reaction. Ensure accurate measurement of all reagents. A slight excess of the base and sulfonating agent may be beneficial. |
Issue 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC or HPLC analysis shows the formation of several spots or peaks in addition to the desired product and starting material.
Potential Causes & Solutions:
| Cause | Recommended Action |
| C-Sulfonylation | Sulfonylation may occur at the C2 or C3 positions of the indole ring, which are also nucleophilic. Running the reaction at lower temperatures can often improve N-selectivity over C-selectivity. |
| Reaction with the Dimethylamino Group | The basic dimethylamino group on the ethylamine side chain could potentially react with the methanesulfonyl chloride. While less likely under standard conditions for N-sulfonylation of the indole, this can be investigated by analyzing the byproducts. Protecting this group prior to sulfonylation is a possible but more complex solution. |
| Polysulfonylation | Reaction with more than one equivalent of methanesulfonyl chloride could lead to di-sulfonated products. Use a controlled amount of the sulfonating agent (closer to a 1:1 molar ratio with Rizatriptan). |
Experimental Protocols
General Protocol for N-Sulfonylation of Rizatriptan
This is a generalized procedure based on common methods for the N-sulfonylation of indole derivatives. Optimization will likely be required.
Materials:
-
Rizatriptan
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of Rizatriptan (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: HPLC Analysis of Rizatriptan N-Methylsulfonamide
This guide provides troubleshooting advice and frequently asked questions to help resolve peak tailing issues encountered during the HPLC analysis of Rizatriptan N-Methylsulfonamide, a compound with basic functional groups that are prone to problematic interactions with standard silica-based columns.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[1][2] Specifically, the basic amine groups on the analyte interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] This ion-exchange interaction leads to multiple retention mechanisms, causing the peak to tail.[1][2]
Q2: How does mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[5][6][7] For a basic analyte like this compound, operating at a low pH (typically below 3) is beneficial.[8] At low pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH) and thus less likely to interact with the positively charged analyte, minimizing peak tailing.[9] Conversely, at a mid-range pH (e.g., 6-8), silanols are ionized (SiO-), leading to strong electrostatic interactions and significant tailing.[3]
Q3: My peak is still tailing even at a low pH. What else can I do with the mobile phase?
If low pH alone is insufficient, consider the following mobile phase modifications:
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help mask the residual silanol sites and maintain a consistent pH at the column surface, improving peak shape.[1][9]
-
Add a Competing Base: Introducing a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can reduce peak tailing.[3] TEA interacts strongly with the active silanol sites, preventing them from interacting with the analyte.[3] However, be aware that additives like TEA can be difficult to wash off the column.[3]
-
Use Ion-Pairing Agents: Volatile ion-pairing agents like trifluoroacetic acid (TFA) can be added to the mobile phase.[10] These agents form a neutral pair with the charged analyte, improving its retention behavior and peak shape.[11] The current USP monograph for Rizatriptan specifies a mobile phase containing TFA.[12]
Q4: Could my column be the problem? What column characteristics are important?
Yes, the column is a frequent source of peak tailing issues.[2]
-
Column Chemistry: Modern, high-purity silica columns (Type B) have fewer acidic silanol groups and metallic impurities, reducing the potential for tailing.[2][9] Columns that are "end-capped" have had many of their residual silanols chemically deactivated, which significantly improves peak shape for basic compounds.[13]
-
Specialized Columns: Consider using columns with alternative stationary phases, such as those with polar-embedded groups or charged surface hybrid (CSH) technology, which are designed to minimize silanol interactions.[8]
-
Column Degradation: If you observe good performance that suddenly deteriorates, the column may have a void at the inlet or a blocked frit.[3][13] Accumulation of sample matrix components can also lead to tailing.
Q5: How can I determine if sample overload or solvent effects are causing the tailing?
These are common issues that can be easily diagnosed:
-
Sample Overload: This occurs when the mass of the injected sample saturates the stationary phase.[3][14] To check for this, reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[3][8] If the peak shape improves, you were likely overloading the column.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[3][14] This issue is typically more pronounced for early-eluting peaks.[3] The solution is to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing. Start with "Initial Checks" and proceed sequentially.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. itwreagents.com [itwreagents.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Stability of Rizatriptan N-Methylsulfonamide in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rizatriptan N-Methylsulfonamide in solution. The information provided is based on published data for Rizatriptan and general knowledge of sulfonamide chemistry.
Disclaimer: The stability data and degradation pathways discussed below are primarily based on studies of Rizatriptan Benzoate. While the core Rizatriptan moiety's degradation is expected to be similar, the specific stability profile of this compound may vary. It is recommended to perform salt-specific stability studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in solution. | pH of the solution: Rizatriptan is known to be highly susceptible to degradation in acidic and alkaline conditions. | - Ensure the pH of your solution is maintained within a neutral range (approximately pH 6-7.5).- Use a suitable buffer system to maintain a stable pH. |
| Presence of oxidizing agents: Oxidative conditions can lead to the degradation of Rizatriptan. | - De-gas your solvents to remove dissolved oxygen.- Avoid using solvents or reagents that may contain peroxides or other oxidizing impurities.- Consider adding an antioxidant to your formulation if compatible with your experimental design. | |
| Exposure to light: The sulfonamide functional group can be susceptible to photodegradation. | - Protect your solutions from light by using amber vials or by working in a dark environment.- Conduct photostability studies as per ICH guidelines to understand the light sensitivity of your specific formulation. | |
| Appearance of an unknown peak in the HPLC chromatogram during stability analysis. | Formation of a degradation product: This is a common occurrence during stability studies. | - Based on forced degradation studies of Rizatriptan Benzoate, a likely degradation product is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. Compare the retention time of your unknown peak with a standard of this compound if available.- Perform mass spectrometry (LC-MS) to identify the molecular weight of the unknown peak. A peak with an m/z of 188 [M+H]+ would be consistent with the aforementioned degradant. |
| Interaction with excipients: Components of your formulation could be reacting with the this compound. | - Conduct compatibility studies with individual excipients to identify any potential interactions. | |
| Poor recovery of the active pharmaceutical ingredient (API) from the solution. | Adsorption to container surfaces: Highly lipophilic compounds can adsorb to certain types of plastic or glass. | - Use silanized glass vials or polypropylene containers to minimize adsorption.- Include a rinsing step of the container with the mobile phase during sample preparation to recover any adsorbed API. |
| Precipitation of the compound: The solubility of this compound may be limited in your chosen solvent system, especially with changes in temperature or pH. | - Visually inspect your solutions for any signs of precipitation.- Determine the solubility of your compound in the chosen solvent system at different temperatures.- Consider using a co-solvent to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Rizatriptan in solution?
A1: Based on studies of Rizatriptan Benzoate, the primary degradation pathways are hydrolysis and oxidation.[1][2][3]
-
Acidic Hydrolysis: Extensive degradation occurs in acidic media, leading to the cleavage of the triazolemethyl group from the indole ring.[1] The major degradation product identified is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine.[1][3]
-
Alkaline Hydrolysis: Mild to extensive degradation is observed in alkaline conditions.[1][4]
-
Oxidation: Rizatriptan is susceptible to oxidative degradation.[1][5]
Q2: What are the optimal storage conditions for a solution of this compound?
A2: To minimize degradation, solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C) unless otherwise determined by stability studies.
-
Protected from light by using amber vials or other light-blocking containers.
-
Maintained at a neutral pH, using a suitable buffer if necessary.
-
Prepared in solvents with low levels of dissolved oxygen and free of oxidizing impurities.
Q3: How does the sulfonamide group in this compound affect its stability?
A3: The sulfonamide functional group is generally considered metabolically and chemically stable. However, it can be susceptible to certain degradation pathways:
-
Photodegradation: Sulfonamides can degrade when exposed to fluorescent light, and this process can be sensitized by other molecules in the solution.[1]
-
pH-Dependent Stability: The stability of the sulfonamide group can be influenced by the pH of the solution.[5][6]
-
Oxidative Degradation: The sulfonamide moiety can be a site for oxidative reactions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1][4][7] An effective HPLC method should be able to separate the intact this compound from its potential degradation products. Key aspects of such a method include:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is common.[1][4][7]
-
Detection: UV detection at a wavelength of around 225 nm is suitable for Rizatriptan.[1][4]
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.
Quantitative Data on Rizatriptan Degradation
The following table summarizes the degradation of Rizatriptan Benzoate under various stress conditions, which can serve as a proxy for the stability of the Rizatriptan moiety.
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 2N HCl | 8 hours at 90°C | 51.18% | [1] |
| Alkaline Hydrolysis | 2N NaOH | 8 hours at 90°C | 86.14% | [1] |
| Oxidative | Not Specified | Not Specified | 90.73% | [1] |
| Thermal | Heat | Not Specified | Stable | [1][3] |
| Photolytic | UV Light | Not Specified | Stable | [1][3] |
Note: The percentages represent the remaining drug after exposure to the stress condition.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize with an appropriate volume of 1N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 2 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place the powdered drug substance in an oven at 105°C for 24 hours.
-
Dissolve a known amount of the heat-treated sample in the mobile phase to achieve the final concentration.
-
-
Photolytic Degradation:
-
Expose the powdered drug substance to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.
-
Dissolve a known amount of the light-exposed sample in the mobile phase to achieve the final concentration.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration with the mobile phase without subjecting it to any stress conditions.
-
HPLC Analysis:
-
Analyze all the prepared samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected degradation of this compound in solution.
References
- 1. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing adduct formation in mass spectrometry of Rizatriptan N-Methylsulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adduct formation during the mass spectrometry analysis of Rizatriptan N-Methylsulfonamide. The following information is based on established principles of mass spectrometry, as specific experimental data for this compound is not widely available.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed in electrospray ionization (ESI) mass spectrometry?
A1: In positive ion ESI, the most common adducts are protonated molecules [M+H]+. However, other frequently observed adducts include sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+.[1][2][3] Solvent adducts, such as with acetonitrile [M+CH3CN+H]+ or water [M+H2O+H]+, can also form.[1][4][5] In negative ion mode, common adducts include the deprotonated molecule [M-H]- and adducts with anions like formate [M+HCOO]- or chloride [M+Cl]-.[2][4]
Q2: Why is it important to minimize adduct formation in quantitative LC-MS analysis?
A2: Adduct formation can split the analyte signal among several ionic species, which reduces the intensity of the desired precursor ion (e.g., [M+H]+). This can lead to decreased sensitivity and a lower signal-to-noise ratio.[6] Inconsistent adduct formation between samples and standards can also lead to poor reproducibility and inaccurate quantification.[7]
Q3: What are the primary sources of sodium and potassium adducts?
A3: The most common sources of sodium and potassium contamination are laboratory glassware, from which salts can leach into solvents.[2] Other sources include the analysts themselves (from touching labware), biological samples with high endogenous salt concentrations, and the use of non-volatile buffers containing sodium or potassium salts in HPLC methods.[2] High-purity solvents and plasticware are recommended to minimize this contamination.[8][9]
Troubleshooting Guide
Issue 1: High levels of sodium [M+Na]+ and potassium [M+K]+ adducts are observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated glassware | Switch to polypropylene or other plastic vials and solvent reservoirs.[2][9] | Reduction in the intensity of [M+Na]+ and [M+K]+ peaks. |
| High salt concentration in the sample | Implement a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove salts. | Decreased salt adducts and potential improvement in ionization efficiency. |
| Suboptimal mobile phase pH | Lower the pH of the mobile phase by adding a small amount of a volatile acid like formic acid (typically 0.1%).[2] | An excess of protons will favor the formation of the [M+H]+ ion over metal adducts.[2] |
| Use of non-volatile buffers | Replace non-volatile buffers (e.g., phosphate, borate) with volatile alternatives like ammonium formate or ammonium acetate.[8] | Elimination of buffer-related adducts and prevention of ion source contamination. |
Issue 2: Significant solvent or mobile phase additive adducts (e.g., [M+ACN+H]+, [M+NH4]+) are present.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of mobile phase additive | Reduce the concentration of the additive (e.g., ammonium formate) in the mobile phase. | A decrease in the corresponding adduct peak intensity. |
| In-source reactions | Optimize ion source parameters. Increase the source temperature or drying gas flow to promote desolvation.[10] | Reduced formation of solvent- and additive-related adducts. |
| Analyte properties | For compounds that readily form ammonium adducts, consider using a mobile phase without an ammonium source if protonated molecule formation is efficient. | Shift in ionization towards the [M+H]+ ion. |
Quantitative Data Summary
Table 1: Common Adducts in Positive Ion ESI-MS
| Adduct Ion | Mass-to-Charge (m/z) |
| Protonated Molecule [M+H]+ | M + 1.0078 |
| Sodium Adduct [M+Na]+ | M + 22.9898 |
| Potassium Adduct [M+K]+ | M + 38.9637 |
| Ammonium Adduct [M+NH4]+ | M + 18.0344 |
| Acetonitrile Adduct [M+CH3CN+H]+ | M + 42.0344 |
| Water Adduct [M+H2O+H]+ | M + 19.0184 |
Data compiled from multiple sources.[1][4]
Table 2: Effect of Mobile Phase Additives on Adduct Formation
| Additive | Typical Concentration | Effect on Adduct Formation |
| Formic Acid | 0.1% (v/v) | Promotes [M+H]+ formation and suppresses metal adducts by providing a high concentration of protons.[2][7] |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid, promotes protonation. |
| Ammonium Formate | 2-10 mM | Can make adduct formation more reproducible.[7] May lead to the formation of [M+NH4]+ adducts. |
| Ammonium Acetate | 2-10 mM | Similar to ammonium formate, can stabilize spray and improve reproducibility.[7][11] |
| Trifluoroacetic Acid (TFA) | 0.01-0.1% (v/v) | Can effectively suppress metal adducts but may also cause significant ion suppression for the analyte.[7] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Minimize Sodium Adducts
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 reversed-phase column
-
Flow Rate: As appropriate for the column dimensions
-
Injection Volume: 1-5 µL
-
Sample Solvent: 50:50 Water:Acetonitrile
-
-
Procedure: a. Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL). b. Analyze the standard using the initial conditions and acquire the full scan mass spectrum. c. Evaluate the relative intensities of the [M+H]+ and [M+Na]+ ions. d. If sodium adducts are prominent, prepare fresh mobile phases using HPLC-grade or LC-MS grade solvents and reagents in plastic containers to minimize sodium contamination. e. Re-analyze the standard with the fresh mobile phases. f. If adducts persist, consider increasing the formic acid concentration to 0.2% to further promote protonation, but be mindful of potential changes in chromatography.
Protocol 2: Ion Source Parameter Optimization
-
Initial Infusion:
-
Infuse a solution of this compound directly into the mass spectrometer using a syringe pump. This decouples chromatographic effects from ionization optimization.
-
-
Parameter Adjustment: a. Capillary Voltage: Vary the capillary voltage in increments (e.g., 0.5 kV) and monitor the intensity of the [M+H]+ ion and any adducts. Find the voltage that maximizes the desired ion's signal. b. Source Temperature and Gas Flow: Gradually increase the source temperature and drying gas flow rate.[10] This can help in the desolvation process and may reduce solvent-mediated adducts. c. Nebulizer Pressure: Adjust the nebulizer gas pressure to ensure a stable spray. An unstable spray can contribute to inconsistent ionization and adduct formation. d. In-Source Collision Induced Dissociation (CID): Apply a low level of in-source CID (sometimes called cone voltage or fragmentor voltage). This can sometimes break up weaker adducts, but excessive energy may fragment the parent molecule.[10]
Visualizations
Caption: Troubleshooting workflow for minimizing adduct formation.
Caption: Relationship between causes, solutions, and outcomes.
References
- 1. support.waters.com [support.waters.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method for Quantification of MPI8, a Potent SARS-CoV-2 Main Protease Inhibitor, in Rat Plasma in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ucd.ie [ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting poor solubility of Rizatriptan N-Methylsulfonamide in aqueous buffers
Topic: Troubleshooting Poor Aqueous Solubility For: Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of Rizatriptan N-Methylsulfonamide in aqueous buffers. The information is compiled to assist researchers in overcoming common challenges during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
This compound is a derivative of Rizatriptan. While specific data for this derivative is limited, we can infer its properties from Rizatriptan benzoate and the sulfonamide functional group. Rizatriptan benzoate is a crystalline solid with a water solubility of approximately 42 mg/mL.[1] Its solubility is pH-dependent, showing higher solubility in acidic conditions (e.g., 89.68 mg/mL at pH 4.5).[2] Sulfonamides, as a class, generally exhibit increased solubility with an increase in pH.[3] Therefore, this compound likely possesses amphoteric properties, with its solubility profile significantly influenced by the pH of the aqueous medium.
Q2: What are the primary factors that influence the aqueous solubility of this compound?
The primary factors influencing the solubility of this compound are:
-
pH of the Buffer: This is the most critical factor. The molecule has both a basic amine group (from the tryptamine structure) and an acidic sulfonamide group. The overall charge of the molecule and its ability to interact with water changes significantly with pH.
-
Buffer System and Strength: The choice of buffer salts and their concentration can impact solubility through common ion effects or specific interactions with the drug molecule.
-
Temperature: Solubility of solids in liquids generally increases with temperature, although this effect may vary.
-
Presence of Co-solvents or Excipients: The addition of co-solvents like ethanol, propylene glycol, or surfactants can significantly enhance solubility.[4][5]
Q3: Why am I observing precipitation after my compound initially dissolves?
This phenomenon, often called "crashing out," can occur for several reasons:
-
pH Shift: The addition of the compound, which may be acidic or basic itself, could have shifted the pH of the buffer to a point where the compound is less soluble.
-
Supersaturation: The initial dissolution might have created a temporary supersaturated solution that is not stable over time.
-
Common Ion Effect: If the buffer contains ions that are also part of the drug salt, it can suppress solubility.
-
Salt Form Conversion: The compound may be converting to a less soluble free base or free acid form in the buffer. For many ionizable compounds, salts do not substantially enhance performance due to precipitation as the pH increases upon transfer to the duodenum.[6]
Troubleshooting Guide for Poor Solubility
Issue: this compound fails to dissolve in the desired aqueous buffer.
Below is a step-by-step troubleshooting workflow to address solubility challenges.
Caption: Troubleshooting workflow for poor solubility.
Understanding the Role of pH
The solubility of this compound is intrinsically linked to its ionization state, which is dictated by the surrounding pH. The molecule contains a basic tryptamine nitrogen and an acidic sulfonamide nitrogen. The interplay between these two groups determines the net charge and, consequently, the solubility.
Caption: Relationship between pH and ionization state.
Quantitative Data Summary
The following tables summarize relevant solubility data for Rizatriptan (as benzoate salt) and general solubility trends for sulfonamides. This data can be used as a baseline for experimental design.
Table 1: pH-Dependent Solubility of Rizatriptan Benzoate
| Buffer pH | Solubility (mg/mL) | Reference |
|---|---|---|
| 0.1 N HCl | 36.3 | [7] |
| 4.5 (Acetate) | 89.68 | [2] |
| 6.8 (Phosphate) | > 50 | [7] |
| 7.2 (PBS) | ~ 5 | [8] |
| Distilled Water | > 50 | [7] |
| Water (25°C) | ~ 42 |[1] |
Table 2: Solubility of Rizatriptan Benzoate in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Ethanol | ~ 1 | [8] |
| DMSO | ~ 20 | [8] |
| Dimethyl Formamide | ~ 15 |[8] |
Experimental Protocols
Protocol 1: Standard Method for Aqueous Solubility Determination
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given aqueous buffer.
1. Materials and Equipment:
-
This compound powder
-
Selected aqueous buffer (pre-calibrated to the target pH)
-
Vials with screw caps
-
Calibrated analytical balance
-
Shaker or rotator capable of constant agitation
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare Buffer: Prepare the desired aqueous buffer (e.g., phosphate, citrate, acetate) and accurately adjust the pH.
-
Add Excess Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Equilibration: Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. For finer suspensions, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles. Note: Ensure the filter material does not bind to the compound.
-
Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
3. Validation:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Visually confirm the presence of undissolved solid in the vial after equilibration to verify that a saturated solution was achieved.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal spray formulation containing rizatriptan benzoate for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. ijper.org [ijper.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing mobile phase for better separation of Rizatriptan N-Methylsulfonamide from its isomers
Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Rizatriptan N-Methylsulfonamide from its isomers and other related impurities.
Understanding the Challenge: Rizatriptan and its Related Compounds
Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. During its synthesis and storage, various process-related impurities and degradation products can arise. One such impurity is this compound, also known as N-mesyl rizatriptan. The separation of this compound and its potential isomers from the active pharmaceutical ingredient (API) is critical for ensuring drug safety and efficacy.
Key Compounds:
-
Rizatriptan: N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
-
This compound (N-mesyl rizatriptan): N,N-dimethyl-2-[1-methylsulfonyl-5-(1,2,4-triazol-1-ylmethyl)indol-3-yl]ethanamine.[1]
Isomers of this compound could include positional isomers where the methylsulfonyl group is attached at different positions on the indole ring. The separation of these structurally similar compounds requires a highly selective chromatographic method.
Existing Chromatographic Methods for Rizatriptan and Impurities
A review of published methods provides a starting point for developing a new separation method or optimizing an existing one. The following tables summarize the chromatographic conditions from various studies on Rizatriptan and its impurities.
Table 1: HPLC and UPLC Methods for Rizatriptan and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatography | HPLC | HPLC | UPLC | HPLC |
| Column | C18 XTerra™ (150x3.9 mm), 5 µm | C18 Hibar (250 x 4.6 mm), 5µ | Waters Acquity BEH C18 (100 mm x 3.0 mm), 1.8 µm | Perfectsil C18 (250 mm × 4.6 mm), 5.0 µ |
| Mobile Phase A | 10 mM KH2PO4 with 1% TEA, pH 5.5 | 10 mM di-potassium hydrogen orthophosphate, pH 3.2 | 0.1% orthophosphoric acid in water | 0.01 M sodium dihydrogen phosphate, pH 3.5 |
| Mobile Phase B | Methanol | Methanol | Acetonitrile | Methanol |
| Elution | Isocratic (A:B 90.5:9.5) | Isocratic (A:B 77:23) | Gradient | Isocratic (A:B 80:20) |
| Flow Rate | 1.2 mL/min | 1.1 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 225 nm | 231 nm | 280 nm | 225 nm |
| Reference | [2] | [3] | [4] | [5] |
Table 2: Additional Chromatographic Methods for Rizatriptan Analysis
| Parameter | Method 5 | Method 6 | Method 7 |
| Chromatography | LC-MS/MS | HPLC | HPLC |
| Column | Symmetry C18 (100 mm x 4.6 mm), 3.5 µm | Inertsil C8 (150 × 4.6 mm), 5µ | ODS 3V, (250 × 4.6 mm, 5 micron) |
| Mobile Phase A | 0.2% Formic acid | pH 3.0 Potassium dihydrogen phosphate buffer | 0.25 mM potassium dihydrogen phosphate buffer pH 2.0 and methanol (95:5 v/v) |
| Mobile Phase B | Methanol and Acetonitrile (5:95, v/v) | Methanol | Acetonitrile |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | 0.8 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection | MS/MS (MRM) | 225 nm | 280 nm |
| Reference | [6] | [7] | [8] |
Experimental Protocol: A Step-by-Step Guide to Mobile Phase Optimization
This protocol provides a systematic approach to developing a robust mobile phase for the separation of this compound and its isomers.
Objective: To achieve baseline separation (Resolution > 1.5) for Rizatriptan, this compound, and its potential isomers.
Materials:
-
HPLC or UPLC system with a UV or PDA detector
-
C18 or Phenyl stationary phase column (e.g., 150 x 4.6 mm, 3.5 µm)
-
HPLC grade Acetonitrile, Methanol, and water
-
Phosphate and acetate buffer salts
-
Acids and bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide)
-
Reference standards for Rizatriptan and available impurities
Workflow for Mobile Phase Optimization:
Caption: Workflow for systematic mobile phase optimization.
Detailed Steps:
-
Initial Conditions:
-
Start with a generic gradient using a C18 column.
-
Mobile Phase A: 20 mM phosphate buffer at pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 225 nm or 280 nm.
-
-
Organic Modifier Screening:
-
Perform identical gradient runs with Acetonitrile and Methanol as the organic modifier (Mobile Phase B).
-
Evaluation: Compare the chromatograms for differences in selectivity (changes in elution order or relative retention) and peak shape. Acetonitrile often provides sharper peaks, while Methanol can offer different selectivity.
-
-
pH Screening:
-
Using the better organic modifier from the previous step, evaluate the effect of mobile phase pH.
-
Prepare buffers at different pH values (e.g., 3.0, 5.5, and 7.0). Rizatriptan and its related compounds have basic moieties, so pH will significantly impact their retention and selectivity.
-
Evaluation: Analyze the retention times and resolution between the peaks of interest at each pH. A change in pH can alter the ionization state of the analytes, leading to significant changes in their interaction with the stationary phase.
-
-
Gradient Optimization:
-
Once the optimal organic modifier and pH are selected, refine the gradient profile.
-
If peaks are eluting too close together, decrease the gradient slope (e.g., 10-50% B over 30 minutes) in the region where the target compounds elute.
-
If the run time is too long, the gradient slope can be increased after the elution of the last peak of interest.
-
-
Fine-Tuning:
-
Temperature: Investigate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C). Higher temperatures can improve peak shape and reduce viscosity, but may also affect selectivity.
-
Flow Rate: Small adjustments to the flow rate can be made to fine-tune the separation, but this is generally less impactful on selectivity than mobile phase composition.
-
Troubleshooting Guide
Caption: Troubleshooting flowchart for poor peak separation.
Question: I am seeing co-elution of this compound with another impurity. What should I do?
Answer: Co-elution of closely related isomers is a common challenge. Here is a systematic approach to improve separation:
-
Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks. You can also try a ternary mixture (e.g., water/acetonitrile/methanol).
-
Adjust the Mobile Phase pH: Rizatriptan and its impurities are basic compounds. A small change in the mobile phase pH can significantly alter their ionization state and, consequently, their retention time. Systematically evaluate the separation at different pH values (e.g., in 0.5 pH unit increments from 2.5 to 7.5).
-
Optimize the Gradient: A steep gradient may not provide sufficient time for the separation of closely eluting peaks. Try using a shallower gradient, especially in the region where the compounds of interest are eluting.
-
Change the Stationary Phase: If modifications to the mobile phase are not sufficient, consider a different column chemistry. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a standard C18 column.
Question: My peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like Rizatriptan is often due to secondary interactions with residual silanols on the silica-based stationary phase. Here are some strategies to mitigate this:
-
Use a Low-pH Mobile Phase: At a low pH (e.g., below 3), the basic functional groups on the analytes are protonated, and the silanols are non-ionized, which minimizes secondary interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can mask the active silanol sites and improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer active silanol groups and are less prone to causing peak tailing with basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for Rizatriptan and its isomers?
A1: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of a phosphate buffer at a low pH (e.g., 3.0) and acetonitrile as the organic modifier, run in a gradient elution mode. Refer to the methods in Table 1 for typical starting conditions.
Q2: How does temperature affect the separation of these compounds?
A2: Increasing the column temperature generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity and faster mass transfer. However, it can also alter the selectivity of the separation. It is an important parameter to optimize, especially for closely eluting isomers.
Q3: Can I use an isocratic method to separate this compound from its isomers?
A3: While an isocratic method is simpler, it may not provide sufficient resolution for complex mixtures of closely related isomers. A gradient elution is generally recommended for method development as it allows for the separation of compounds with a wider range of polarities and provides better peak shapes for late-eluting compounds. An isocratic method can be developed after the initial separation has been achieved and optimized under gradient conditions.
Q4: What detection wavelength should I use?
A4: Based on the literature, a detection wavelength of 225 nm or 280 nm is suitable for Rizatriptan and its related compounds.[2][4][5][8] Using a photodiode array (PDA) detector is highly recommended during method development to assess peak purity and to identify the optimal detection wavelength for all compounds of interest.
References
- 1. N-mesyl rizatriptan | C16H21N5O2S | CID 76959459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Rizatriptan Impurity 26 | C16H21N5O | CID 71749187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Rizatriptan impurity 01 | C16H22IN5 | CID 175673120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. WO2005075422A1 - Synthesis methods and intermediates for the manufacture of rizatriptan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of Rizatriptan N-Methylsulfonamide
Disclaimer: The initial request specified "Rizatriptan N-Methylsulfonamide." Extensive research indicates that this is not a recognized metabolite of Rizatriptan. The primary metabolic pathway involves oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite. Other known minor metabolites include N-monodesmethyl-rizatriptan, Rizatriptan N-oxide, 6-hydroxy-rizatriptan, and 6-hydroxy-rizatriptan sulfate.[1][2][3][4] To provide a relevant and technically accurate resource, this guide will focus on challenges encountered during the bioanalysis of the parent drug, Rizatriptan, and its representative metabolite, Rizatriptan N-oxide , for which bioanalytical challenges, including matrix effects, are plausible.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Rizatriptan and its N-oxide metabolite.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of Rizatriptan and Rizatriptan N-oxide, with a focus on mitigating matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column. | 1. Optimize the mobile phase composition and gradient. For Rizatriptan, a mobile phase of acetonitrile and 10mM aqueous ammonium acetate with acetic acid has been used effectively.[5] 2. Consider a different column chemistry or a newer generation column with reduced silanol activity. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. | 1. Optimize the sample preparation method. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For LLE, ensure the pH of the aqueous phase is adjusted to render the analyte neutral for efficient extraction into an organic solvent.[5] 2. Minimize sample processing time and keep samples on ice or at a controlled low temperature. |
| Inconsistent Results and High Variability (%CV) | 1. Significant and variable matrix effects (ion suppression or enhancement). 2. Inconsistent sample preparation. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for the analyte of interest to compensate for matrix effects. 2. Develop a more robust sample preparation method. SPE often provides cleaner extracts compared to PPT. 3. Evaluate matrix-matched calibrants and quality control samples to better mimic the study samples. |
| Signal Suppression in Mass Spectrometry | 1. Co-elution of phospholipids or other endogenous matrix components. 2. High salt concentration in the final extract. | 1. Improve chromatographic separation to resolve the analyte from interfering matrix components. 2. Incorporate a phospholipid removal step in your sample preparation (e.g., specialized SPE cartridges or plates). 3. For LLE, ensure no aqueous phase carryover into the final organic extract. For SPE, ensure a thorough wash step and adequate drying of the sorbent before elution. |
| Signal Enhancement in Mass Spectrometry | 1. Co-eluting matrix components that improve ionization efficiency of the analyte. 2. Carryover from a previous high-concentration sample. | 1. As with ion suppression, improve chromatographic separation. 2. Use a SIL-IS to normalize the response. 3. Implement a rigorous wash cycle for the injection port and column between samples to prevent carryover. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique to minimize matrix effects for Rizatriptan and its N-oxide metabolite?
A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the biological matrix. While protein precipitation (PPT) is a simple and fast method, it often results in the least clean extracts, leading to more significant matrix effects. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering endogenous components like phospholipids.[5] LLE has been successfully used for Rizatriptan, achieving high recovery.[5] SPE, particularly with cartridges designed for phospholipid removal, can provide the cleanest extracts and is often the preferred method for minimizing matrix effects in sensitive LC-MS/MS assays.
Q2: How can I optimize LLE for Rizatriptan and its N-oxide?
A2: For effective LLE, the pH of the sample should be adjusted to ensure the analytes are in a neutral, unionized state, which enhances their partitioning into the organic solvent. Given that Rizatriptan is a basic compound, adjusting the sample pH to be at least 2 units above its pKa is recommended. The choice of organic solvent is also critical; a solvent that provides good recovery for both the parent drug and the more polar N-oxide metabolite should be selected through experimentation.
Chromatography and Mass Spectrometry
Q3: How can I assess the extent of matrix effects in my assay?
A3: The post-extraction addition method is a common quantitative approach. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Q4: What type of internal standard is best for compensating for matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) of the analyte is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, so it co-elutes and experiences the same degree of matrix effect. This allows for accurate correction of signal variability caused by ion suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: Can I reduce matrix effects by simply diluting my sample?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, particularly for low-concentration samples. The feasibility of this approach depends on the required lower limit of quantitation (LLOQ).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Rizatriptan and Rizatriptan N-oxide
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled Rizatriptan) to each tube and vortex briefly.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube to adjust the pH and vortex.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Cap the tubes and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Vortex the reconstituted samples and inject a portion onto the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the residue with the solution from Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into six different lots of blank biological matrix before extraction. Process these samples using your validated method.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Recovery (RE)% = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100
-
An MF significantly different from 1 indicates a matrix effect.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for a Rizatriptan bioanalytical method using LC-MS/MS. Data for the N-oxide metabolite would require specific experimental determination but is expected to be achievable within similar performance ranges with a well-developed method.
| Parameter | Rizatriptan | Reference |
| Linearity Range | 0.05 - 50 ng/mL | [5] |
| Intra-day Precision (%CV) | < 13% | [5] |
| Inter-day Precision (%CV) | < 9.5% | [5] |
| Accuracy (% Nominal) | Within ±12% | [5] |
| Mean Extraction Recovery | > 98% (using LLE) | [5] |
Visualizations
Caption: Bioanalytical workflow for Rizatriptan and its metabolites.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution between Rizatriptan and Rizatriptan N-Methylsulfonamide in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Rizatriptan and its closely related impurities, such as Rizatriptan N-Methylsulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating Rizatriptan from its N-Methylsulfonamide impurity?
A1: Rizatriptan and its N-Methylsulfonamide impurity are structurally similar polar compounds. This similarity can lead to co-elution or poor resolution in reversed-phase HPLC, making accurate quantification challenging. Key factors influencing separation include mobile phase pH, organic modifier composition, and stationary phase chemistry.
Q2: What type of HPLC column is best suited for this separation?
A2: C18 columns are the most commonly used stationary phases for the analysis of Rizatriptan and its impurities.[1][2] However, for enhanced retention and selectivity of polar compounds, phenyl-based columns (e.g., Phenyl-Hexyl) or polar-endcapped C18 columns can be effective.[3] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable alternative for separating highly polar compounds.[4]
Q3: How does mobile phase pH affect the resolution?
A3: The pH of the mobile phase plays a critical role in controlling the retention and selectivity of ionizable compounds like Rizatriptan. Adjusting the pH can alter the ionization state of both the analyte and the impurity, leading to differential interactions with the stationary phase and improved separation. For Rizatriptan analysis, a slightly acidic pH, typically around 3.0 to 5.0, is often employed.[2][5][6][7]
Q4: Can I use a gradient elution method to improve resolution?
A4: Yes, a gradient elution is often recommended for separating Rizatriptan from its impurities, especially when dealing with complex sample matrices or impurities with significantly different polarities. A gradient allows for a wider range of solvent strengths to be employed during a single run, which can improve peak shape and resolution between closely eluting compounds.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Rizatriptan and its N-Methylsulfonamide impurity.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution (Peaks are not well separated) | 1. Inappropriate mobile phase composition. 2. Incorrect mobile phase pH. 3. Suboptimal column chemistry. 4. High flow rate. | 1. Adjust Organic Modifier: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and potentially improve separation.[10] 2. Optimize pH: Systematically vary the mobile phase pH within a range of 2.5 to 5.5 to find the optimal selectivity.[11] 3. Change Stationary Phase: If using a C18 column, consider switching to a phenyl or a polar-endcapped column to introduce different selectivity.[3] 4. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.[11] |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH or buffer concentration. | 1. Use a Base-Deactivated Column: Employ a modern, high-purity silica column with end-capping. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[12] 3. Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) into the mobile phase to mask active silanol sites.[6] 4. Adjust pH/Buffer: Ensure the mobile phase pH is appropriate for the analytes and that the buffer concentration is sufficient (typically 10-25 mM). |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column degradation. 4. Pump malfunction. | 1. Ensure Accurate Mobile Phase Preparation: Use a precise and consistent method for preparing the mobile phase. Premixing solvents can improve consistency. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[8][9] 3. Implement a Column Wash Procedure: Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. 4. Check Pump Performance: Verify the pump is delivering a consistent flow rate and pressure.[12] |
| Low Signal Intensity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. | 1. Optimize Detection Wavelength: While 225 nm and 280 nm are commonly used for Rizatriptan, verify the optimal wavelength for both the parent drug and the impurity.[5][13] 2. Ensure Sample Stability: Prepare fresh samples and use a diluent that ensures the stability of the analytes. 3. Increase Sample Concentration: If possible, increase the concentration of the injected sample. |
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of Rizatriptan and its related substances. These can serve as a starting point for method development and optimization.
Method 1: Isocratic RP-HPLC
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.2 with orthophosphoric acid) : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Reference | [2] |
Method 2: Gradient RP-HPLC for Impurity Profiling
| Parameter | Condition |
| Column | ODS 3V, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.25 mM Potassium Dihydrogen Phosphate buffer (pH 2.0) : Methanol (95:5 v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient should be developed to optimize separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 40°C |
| Reference | [8][9] |
Method 3: UPLC Method for Genotoxic Impurity
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 100 × 3.0 mm, 1.8 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Reference | [13] |
Visualizing Chromatographic Troubleshooting and Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues and for systematic method development.
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. waters.com [waters.com]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. ijpsr.com [ijpsr.com]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ijsdr.org [ijsdr.org]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Rizatriptan N-Methylsulfonamide Analysis by ESI-MS
Welcome to the technical support center for the analysis of Rizatriptan N-Methylsulfonamide using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your analytical method.[2][4] Biological samples, in particular, contain numerous endogenous components like phospholipids, salts, and proteins that are known to cause ion suppression.[5][6]
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression is primarily caused by competition between the analyte and interfering compounds for ionization in the ESI source.[2][7][8] Common causes include:
-
High concentrations of matrix components: Endogenous materials from biological samples (e.g., plasma, urine) can co-elute with the analyte.[5][6]
-
Non-volatile buffer salts: Buffers like phosphates (e.g., PBS) can crystallize at the ESI tip, leading to signal instability and suppression.[7]
-
Ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) can form neutral pairs with the analyte, preventing its ionization.[9]
-
High concentrations of the analyte itself: At very high concentrations, the analyte can saturate the ESI process, leading to a non-linear response.[2]
Q3: How can I determine if ion suppression is affecting my analysis of this compound?
A3: A common method to assess ion suppression is the post-column infusion experiment.[10] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. Any dip in the constant analyte signal at the retention time of interest indicates the presence of co-eluting, suppressing agents.[10]
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues you may encounter during your experiments.
Issue 1: Poor sensitivity or no detectable peak for this compound.
This could be a strong indicator of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[5][11] Consider the following techniques to remove interfering matrix components:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5] A published method for Rizatriptan in human plasma successfully utilized LLE.[12][13]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[1][6][11] This is often the most effective method for minimizing ion suppression.[5]
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.[1][14]
-
Adjust the mobile phase gradient to better resolve the analyte from early-eluting, polar interferences.
-
Consider using a column with a different stationary phase chemistry.
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering compounds and alleviate ion suppression.[2][15][16]
Issue 2: Inconsistent and irreproducible results for replicate injections.
This may be caused by variable matrix effects between samples.
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression.[7] The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience similar matrix effects.[1][11]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean sample extract, significantly reducing the risk of ion suppression.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Mix 100 µL of your sample (e.g., plasma) with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences.
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
This protocol helps to identify at which retention times ion suppression occurs.
-
Setup:
-
Prepare a solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Using a T-connector, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow stream between the analytical column and the MS ion source.
-
-
Acquisition:
-
Set the mass spectrometer to monitor the m/z of this compound.
-
Begin acquiring data to establish a stable signal baseline from the infused analyte.
-
-
Injection:
-
Inject a blank, extracted sample matrix (prepared using your current sample preparation method).
-
-
Analysis:
-
Monitor the signal for any drops or enhancements. A significant drop in the baseline signal indicates ion suppression at that specific retention time.
-
Data Presentation
The following tables summarize the expected performance of different sample preparation techniques in reducing ion suppression for this compound analysis. The values are representative and intended for comparative purposes.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Matrix Effect (%) | Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 60-85 | >90 | 54-77 |
| Liquid-Liquid Extraction (LLE) | 85-95 | 70-85 | 59-81 |
| Solid-Phase Extraction (SPE) | 95-105 | >85 | >80 |
-
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression.
-
Recovery (%) is calculated as (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) * 100.
-
Overall Process Efficiency (%) is calculated as (Peak area in pre-extraction spiked sample / Peak area in neat solution) * 100.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Significant Ion Suppression | Implement a more rigorous sample cleanup (SPE). |
| Poor Reproducibility | Variable Matrix Effects | Use a Stable Isotope-Labeled Internal Standard (SIL-IS). |
| Signal Dip in Post-Column Infusion | Co-eluting Interferences | Optimize chromatographic gradient for better separation. |
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating an HPLC method for Rizatriptan N-Methylsulfonamide according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and its methods must be rigorously validated to guarantee reliable and accurate results. This guide provides a comprehensive comparison of two hypothetical HPLC methods for the quantification of Rizatriptan N-Methylsulfonamide, a potential impurity in the synthesis of Rizatriptan. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for researchers to assess and implement robust analytical procedures.
Method Performance Comparison
The performance of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound is summarized below. Method A is a gradient elution method adapted from a validated procedure for the closely related Rizatriptan N-oxide, while Method B represents a common isocratic approach. Both methods are evaluated against key validation parameters as stipulated by ICH guidelines.
| Validation Parameter | Method A (Gradient) | Alternative Method B (Isocratic) | ICH Acceptance Criteria |
| Specificity | No interference from Rizatriptan and other known impurities. Peak purity index > 0.999. | No interference observed from Rizatriptan. Potential for co-elution with other impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9989 | r² ≥ 0.995 |
| Range (µg/mL) | 0.5 - 10 | 1 - 15 | To be established based on the intended application. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80% - 120% for impurities. |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | Typically ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Typically ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.30 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.50 | 1.0 | Signal-to-noise ratio of 10:1 |
| Robustness | Insensitive to minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min). | Sensitive to changes in mobile phase composition. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below. These protocols serve as a practical guide for implementation in a laboratory setting.
Method A: Gradient RP-HPLC
This method is based on a validated procedure for Rizatriptan N-oxide and is adapted for this compound.
-
Chromatographic System:
-
HPLC: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
-
Mobile Phase:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 60 40 20 60 40 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 2.5, 5, 7.5, and 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a suitable amount of the Rizatriptan drug substance in the diluent to obtain a final concentration within the linear range of the method.
-
Alternative Method B: Isocratic RP-HPLC
This method represents a simpler, isocratic approach for routine analysis.
-
Chromatographic System:
-
HPLC: Waters Alliance e2695 or equivalent with a pump, autosampler, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 225 nm.
-
-
Mobile Phase:
-
A mixture of 0.05 M phosphate buffer (pH 4.0) and acetonitrile in the ratio of 70:30 (v/v).
-
Flow Rate: 1.2 mL/min.
-
-
Standard and Sample Preparation:
-
Follow the same procedure as described for Method A, using the mobile phase as the diluent, to prepare standard and sample solutions within the appropriate concentration range.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of an HPLC method for this compound according to ICH guidelines.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Caption: Interrelationship of Key HPLC Validation Parameters.
A Head-to-Head Comparison of the In-Vitro Permeability of Rizatriptan and its N-Methylsulfonamide Derivative
Published: November 1, 2025
Affiliation: Google Research
Abstract
This guide provides a comparative framework for evaluating the in-vitro permeability of Rizatriptan and its N-Methylsulfonamide derivative. Currently, there is a lack of publicly available experimental data directly comparing the permeability of these two compounds. This document serves as a methodological guide for researchers and drug development professionals, outlining a standard experimental protocol for a Caco-2 permeability assay. To illustrate the expected data output and aid in the interpretation of results, a hypothetical data set is presented, including high- and low-permeability control compounds. Additionally, a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used in the treatment of migraine headaches. Its efficacy is, in part, dependent on its ability to permeate the intestinal epithelium to reach systemic circulation. Chemical modifications to a parent drug, such as the addition of a methylsulfonamide group to create Rizatriptan N-Methylsulfonamide, can significantly alter its physicochemical properties, including its permeability. Understanding these changes is crucial for predicting oral bioavailability and potential therapeutic advantages of the derivative.
This guide outlines the necessary steps to perform a head-to-head in-vitro permeability comparison of Rizatriptan and this compound using the Caco-2 cell monolayer model, a gold standard for predicting human intestinal absorption.
Comparative Permeability Data
While direct experimental data for this compound is not available, the following table presents a hypothetical but realistic data set that could be generated from a Caco-2 permeability assay. The table includes values for high- and low-permeability control compounds, Propranolol and Atenolol, respectively, to provide context for the hypothetical results of Rizatriptan and its derivative.
Table 1: Hypothetical In-Vitro Permeability Data in Caco-2 Cells
| Compound | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Apparent Permeability (Papp) (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) (Papp B→A / Papp A→B) | Permeability Classification |
| Propranolol (High-Permeability Control) | 25.0 | 23.5 | 0.94 | High |
| Atenolol (Low-Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| Rizatriptan | Hypothetical Value | Hypothetical Value | Hypothetical Value | To be determined |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | To be determined |
Note: The data for Rizatriptan and this compound are hypothetical and serve as a template for expected results. The control compound values are representative of typical literature values.
Experimental Protocol: Caco-2 Permeability Assay
This protocol details the steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials and Reagents
-
Caco-2 cells (passage number 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Transwell® inserts (e.g., 12-well plates with 1.12 cm² polycarbonate membranes, 0.4 µm pore size)
-
Test compounds (Rizatriptan, this compound) and control compounds (Propranolol, Atenolol)
-
Lucifer yellow for monolayer integrity testing
-
Analytical instrumentation (e.g., LC-MS/MS) for compound quantification
Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Upon reaching 80-90% confluency, detach the cells using trypsin-EDTA.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.
Monolayer Integrity Test
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.
-
Additionally, perform a Lucifer yellow permeability test. Add Lucifer yellow to the apical side and after incubation, measure its concentration in the basolateral compartment. A permeability of <1% indicates a tight monolayer.
Transport Experiment
-
Preparation:
-
Prepare transport buffer (HBSS with HEPES) at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic intestinal conditions.
-
Prepare dosing solutions of the test and control compounds in the apical transport buffer at a final concentration (e.g., 10 µM).
-
-
Apical to Basolateral (A→B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment, replacing the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Follow the same procedure as for A→B permeability, but add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Collect samples from the apical compartment at the same time points.
-
Sample Analysis and Data Calculation
-
Quantify the concentration of the compounds in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/mL)
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the Caco-2 permeability assay.
Caption: Workflow for Caco-2 In-Vitro Permeability Assay.
Conclusion
This guide provides a standardized methodology for the head-to-head comparison of the in-vitro permeability of Rizatriptan and its N-Methylsulfonamide derivative. By following the detailed Caco-2 assay protocol, researchers can generate reliable and reproducible data to assess the intestinal permeability of these compounds. The resulting data, when benchmarked against high- and low-permeability controls, will enable a clear classification of their permeability profiles and provide valuable insights for further drug development.
Cross-validation of analytical methods for Rizatriptan N-Methylsulfonamide across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated analytical method for the quantification of Rizatriptan N-methyl Adduct, a potential impurity in Rizatriptan, across two independent laboratories. The objective is to demonstrate the successful transfer and implementation of a robust analytical method, ensuring consistent and reliable results essential for quality control and regulatory compliance in pharmaceutical development.
Introduction
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used in the treatment of migraine headaches.[1][2] During its synthesis, various process-related impurities can be formed, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4][5] One such potential impurity is the Rizatriptan N-methyl Adduct, chemically identified as N-methyl-2-[6-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.[6]
The successful transfer of an analytical method from a developing laboratory to a quality control laboratory is a critical step in the lifecycle of a pharmaceutical product.[7][8] This process, known as analytical method transfer (AMT), verifies that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory.[7][9] This guide details the cross-validation of a UPLC (Ultra-Performance Liquid Chromatography) method for the Rizatriptan N-methyl Adduct between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).
The cross-validation study is designed to meet the requirements of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10] The study will compare key validation parameters, including linearity, precision (repeatability and intermediate precision), and accuracy (recovery).
Experimental Protocols
A detailed methodology for the key experiments is provided below. The receiving laboratory (Lab B) was trained by personnel from the transferring laboratory (Lab A) to ensure proper execution of the protocol.[8]
2.1. Instrumentation and Software
Both laboratories utilized a UPLC system equipped with a quaternary solvent manager, a sample manager with a column heating compartment, and a variable wavelength detector.[4] Data acquisition and processing were performed using Empower software.[4]
2.2. Chromatographic Conditions
-
Column: Waters Acquity BEH C18, 100 mm x 3.0 mm, 1.8 µm[4]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Flow Rate: 1.0 mL/minute[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40°C[4]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 60 40 7.0 40 60 8.0 95 5 | 10.0 | 95 | 5 |
2.3. Preparation of Standard and Sample Solutions
-
Diluent: Acetonitrile and water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): An accurately weighed amount of Rizatriptan N-methyl Adduct reference standard was dissolved in the diluent.
-
Working Standard Solutions: The stock solution was further diluted with the diluent to prepare a series of working standard solutions for linearity, precision, and accuracy testing.
-
Sample Solution: A sample of Rizatriptan drug substance was spiked with the Rizatriptan N-methyl Adduct at a concentration of 0.15% (with respect to the Rizatriptan concentration) for accuracy and precision studies.
2.4. Cross-Validation Protocol
The cross-validation exercise was conducted in accordance with a pre-approved protocol, outlining the objectives, methodologies, and acceptance criteria.[7][9] The same batches of reference standard and spiked samples were analyzed by both laboratories.
-
Linearity: The linearity of the method was assessed by analyzing five concentrations of the Rizatriptan N-methyl Adduct ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. The correlation coefficient (r²) was determined.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the spiked sample solution at the target concentration (0.15%) were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.[10]
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day to assess the intermediate precision. The %RSD was calculated.[10]
-
-
Accuracy (Recovery): The accuracy of the method was determined by analyzing the spiked sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated at each level.
Data Presentation
The following tables summarize the quantitative data obtained from the cross-validation study conducted at Lab A and Lab B. The acceptance criteria are based on typical requirements for analytical method transfer for impurity analysis.[9][12]
Table 1: Linearity Comparison
| Parameter | Acceptance Criterion | Lab A (Transferring) | Lab B (Receiving) |
| Concentration Range | LOQ - 150% | LOQ - 150% | LOQ - 150% |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9996 |
Table 2: Precision Comparison
| Parameter | Acceptance Criterion | Lab A (Transferring) | Lab B (Receiving) |
| Repeatability (%RSD, n=6) | ≤ 5.0% | 1.8% | 2.1% |
| Intermediate Precision (%RSD, n=12) | ≤ 5.0% | 2.5% | 2.8% |
Table 3: Accuracy (Recovery) Comparison
| Spiked Level | Acceptance Criterion | Lab A (% Recovery) | Lab B (% Recovery) |
| 80% | 90.0% - 110.0% | 99.2% | 98.5% |
| 100% | 90.0% - 110.0% | 101.5% | 100.8% |
| 120% | 90.0% - 110.0% | 102.1% | 101.3% |
Table 4: System Suitability Comparison
System suitability tests were performed before each analytical run to ensure the chromatographic system was performing adequately.
| Parameter | Acceptance Criterion | Lab A (Typical Value) | Lab B (Typical Value) |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 |
| Theoretical Plates | ≥ 2000 | 5800 | 5500 |
| %RSD of 6 Injections | ≤ 2.0% | 0.8% | 1.1% |
Visualizations
Caption: Workflow for the cross-validation of the analytical method.
Caption: Logical relationships between validation parameters and a successful method transfer.
Conclusion
The results of the cross-validation study demonstrate the successful transfer of the analytical method for the determination of Rizatriptan N-methyl Adduct from Lab A to Lab B. The data presented in Tables 1, 2, and 3 show that the receiving laboratory (Lab B) was able to achieve results for linearity, precision, and accuracy that are comparable to those of the transferring laboratory (Lab A) and well within the pre-defined acceptance criteria.
The successful transfer was facilitated by a comprehensive transfer protocol, adequate training of the receiving laboratory's personnel, and the use of identical sample batches.[8][9] This ensures that the analytical method can be reliably used for routine quality control testing at the receiving site, contributing to the overall assurance of drug product quality and patient safety.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. gmpsop.com [gmpsop.com]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. japsonline.com [japsonline.com]
- 12. biopharminternational.com [biopharminternational.com]
Comparative efficacy of Rizatriptan N-Methylsulfonamide with second-generation triptans in animal models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the preclinical efficacy of rizatriptan and other second-generation triptans in established animal models of migraine. While the initial request specified "Rizatriptan N-Methylsulfonamide," a thorough review of the scientific literature did not yield data for a compound with this specific denomination. Therefore, this guide will focus on the well-documented parent compound, rizatriptan, in comparison to other widely studied second-generation triptans.
The pathophysiology of migraine is complex and not fully elucidated, but it is widely believed to involve the activation of the trigeminal nervous system, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP). This results in vasodilation of cranial blood vessels and neurogenic inflammation, processes that are mimicked in various animal models to test the efficacy of anti-migraine therapies. Triptans, as selective agonists of serotonin 5-HT1B and 5-HT1D receptors, are thought to exert their therapeutic effects by inhibiting these processes.
Comparative Efficacy in Animal Models
The two primary animal models utilized to evaluate the efficacy of triptans are the neurogenic dural plasma extravasation model and the nitroglycerin (NTG)-induced hyperalgesia model.
Neurogenic Dural Plasma Extravasation
This model assesses the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels following stimulation of the trigeminal nerve, a key event in neurogenic inflammation.
Experimental Protocol: Neurogenic Dural Plasma Extravasation
-
Animal Preparation: Anesthetized rats or guinea pigs are typically used. The femoral vein is cannulated for drug administration.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.
-
Measurement of Plasma Extravasation: A fluorescently labeled tracer (e.g., Evans blue or radiolabeled albumin) is injected intravenously. After a set period of stimulation, the animal is euthanized, and the dura mater is dissected.
-
Quantification: The amount of extravasated tracer in the dura is quantified using spectrophotometry or a gamma counter, providing a measure of plasma protein leakage.
-
Drug Administration: Test compounds (e.g., rizatriptan, sumatriptan) are administered intravenously prior to trigeminal stimulation to assess their inhibitory effect on plasma extravasation.
Summary of Efficacy Data:
| Compound | Animal Model | Dose | Inhibition of Plasma Extravasation (%) | Reference |
| Rizatriptan | Rat | 30 µg/kg, i.v. | ~70% | [1] |
| Sumatriptan | Rat | 30 µg/kg, i.v. | ID50 of 30 µg/kg | [2] |
| Sumatriptan | Rat | 100 µg/kg, i.v. | Significant attenuation | [3] |
| Zolmitriptan | Not specified | Not specified | Not specified | [4] |
| Naratriptan | Not specified | Not specified | Not specified | [4] |
| Eletriptan | Not specified | Not specified | Not specified | [4] |
| Almotriptan | Not specified | Not specified | Not specified | [4] |
| Frovatriptan | Not specified | Not specified | Not specified | [4] |
Note: Direct comparative studies with standardized methodologies are limited, making head-to-head comparisons challenging. The available data suggests that rizatriptan is potent in inhibiting dural plasma extravasation.[1]
Nitroglycerin (NTG)-Induced Models
Administration of nitroglycerin, a nitric oxide donor, can induce migraine-like symptoms in humans and behavioral and physiological changes in animals that are relevant to migraine pathophysiology, such as hyperalgesia (increased sensitivity to pain).
Experimental Protocol: Nitroglycerin-Induced Hyperalgesia
-
Animal Preparation: Mice or rats are used.
-
Induction of Hyperalgesia: Nitroglycerin (typically 10 mg/kg, i.p.) is administered to induce mechanical or thermal hyperalgesia.
-
Behavioral Testing: Nociceptive thresholds are measured at baseline and at various time points after NTG administration using methods like the von Frey filament test (for mechanical allodynia) or the hot plate test (for thermal hyperalgesia). A decrease in the withdrawal threshold indicates hyperalgesia.
-
Drug Administration: Test compounds are administered before or after NTG to evaluate their ability to prevent or reverse hyperalgesia.
Summary of Efficacy Data:
| Compound | Animal Model | Key Finding | Reference |
| Rizatriptan | Rabbit | Pre-treatment significantly reduced NTG-induced head scratching behavior. | [5][6] |
| Sumatriptan | Mouse | Reversed NTG-induced thermal and mechanical allodynia. | [7] |
| Sumatriptan | Mouse | Did not alter NTG-induced hyperalgesia in a chronic model. | [8] |
Note: The NTG model can be used to study both acute and chronic aspects of migraine. The efficacy of triptans in these models can vary depending on the specific experimental design.[7][8]
Signaling Pathways and Experimental Workflow
The therapeutic action of triptans is primarily mediated through the activation of 5-HT1B and 5-HT1D receptors. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating triptans in animal models.
Caption: Proposed mechanism of action of triptans in migraine.
Caption: General workflow for preclinical evaluation of triptans.
Conclusion
The available preclinical data from animal models demonstrates that rizatriptan is a potent inhibitor of key processes thought to be involved in migraine pathophysiology, such as neurogenic dural plasma extravasation and NTG-induced hyperalgesia. While direct, comprehensive comparative studies with all other second-generation triptans in these models are not extensively published, the existing evidence supports the efficacy of rizatriptan. Further research with standardized protocols would be beneficial for a more definitive comparative assessment. The development of novel animal models that more closely mimic the full spectrum of migraine symptoms will also be crucial for the evaluation of future anti-migraine therapies.
References
- 1. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimigraine drug, sumatriptan (GR43175), selectively blocks neurogenic plasma extravasation from blood vessels in dura mater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and emerging second-generation triptans in acute migraine therapy: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histopathological effects of repeated 14-day administration of rizatriptan benzoate in a nitroglycerin-induced migraine rabbits model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The effects of acute and preventive migraine therapies in a mouse model of chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Rizatriptan and its N-Methylsulfonamide Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the established migraine therapeutic, Rizatriptan, and its hypothetical N-Methylsulfonamide derivative. The information presented herein is based on published data for Rizatriptan and a prospective analysis of the potential metabolic fate of its N-Methylsulfonamide analog. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into the metabolic pathways of Rizatriptan and a framework for evaluating the metabolic stability of its derivatives.
Introduction to Rizatriptan and its Metabolism
Rizatriptan is a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. Its efficacy is well-documented, but like many orally administered drugs, it undergoes significant first-pass metabolism, which influences its bioavailability.[1][2][3] The primary route of metabolism for Rizatriptan is oxidative deamination catalyzed by monoamine oxidase A (MAO-A).[1][4] This metabolic process leads to the formation of an inactive indole acetic acid metabolite, which is the most abundant metabolite found in plasma and urine.[1][3][4] A minor metabolic pathway involves N-demethylation to N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound.[1][4] Other minor, inactive metabolites include the N-oxide, a 6-hydroxy compound, and its sulfate conjugate.[1][3][4]
Prospective Metabolic Profile of Rizatriptan N-Methylsulfonamide
While no direct experimental data on the metabolic stability of this compound is publicly available, a prospective analysis can be made based on the known metabolic pathways of Rizatriptan and the general metabolism of sulfonamide-containing compounds. The replacement of the N,N-dimethylamino group with an N-methylsulfonamide moiety would likely alter the primary site of metabolism. The N-methylsulfonamide group is not a substrate for MAO-A, suggesting that this derivative would be resistant to the primary metabolic pathway of Rizatriptan.
Potential metabolic pathways for this compound could include:
-
Hydroxylation: The indole ring and other parts of the molecule could be susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.
-
N-dealkylation: The N-methyl group on the sulfonamide could be removed.
-
Sulfonamide hydrolysis: While generally stable, the sulfonamide bond could be cleaved.
A theoretical improvement in metabolic stability for the N-Methylsulfonamide derivative is plausible due to the blockage of the primary MAO-A mediated metabolic route. However, this would need to be confirmed by experimental data.
Quantitative Comparison of Metabolic Stability
The following table presents a hypothetical comparison of the metabolic stability parameters for Rizatriptan and its N-Methylsulfonamide derivative, based on typical in vitro assays. The values for Rizatriptan are representative of a compound with moderate to high clearance, while the values for the N-Methylsulfonamide derivative are speculative and represent a potential improvement in stability.
| Compound | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway |
| Rizatriptan | 15 - 30 | 100 - 200 | Monoamine Oxidase A (MAO-A) mediated oxidative deamination |
| This compound | > 60 | < 50 | Potentially Cytochrome P450 (CYP) mediated oxidation |
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes.
1. Materials and Reagents:
-
Test compounds (Rizatriptan and this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.
-
Pre-incubate the test compound solution with human liver microsomes (e.g., 0.5 mg/mL) in a 37°C water bath for a few minutes to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Visualizations
Caption: Metabolic pathways of Rizatriptan.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
Statistical analysis for comparing the dissolution profiles of different Rizatriptan N-Methylsulfonamide salt forms
This guide provides a comprehensive statistical analysis and comparison of the dissolution profiles of two hypothetical polymorphic forms of Rizatriptan N-Methylsulfonamide salt, herein designated as Form A and Form B. The data and methodologies presented are intended to serve as a framework for researchers, scientists, and drug development professionals engaged in the characterization and selection of optimal salt forms for pharmaceutical development.
Data Presentation: Comparative Dissolution Profiles
The following table summarizes the cumulative percentage of drug dissolved over time for Form A and Form B of this compound. The data represents the mean of twelve replicate measurements for each salt form.
| Time (minutes) | Mean Dissolution Form A (%) | Standard Deviation Form A | Mean Dissolution Form B (%) | Standard Deviation Form B |
| 5 | 35 | 4.2 | 45 | 5.1 |
| 10 | 62 | 3.8 | 75 | 4.5 |
| 15 | 88 | 2.5 | 92 | 3.1 |
| 20 | 95 | 1.9 | 98 | 2.2 |
| 30 | 99 | 1.5 | 99 | 1.8 |
| 45 | 100 | 1.2 | 100 | 1.5 |
Experimental Protocols
A detailed methodology for the dissolution study is provided below, based on standard pharmaceutical practices.
Dissolution Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl)
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 RPM
-
Sampling Times: 5, 10, 15, 20, 30, and 45 minutes
-
Sample Volume: 5 mL, with replacement of equal volume of fresh, pre-warmed dissolution medium.
-
Quantification: The amount of dissolved this compound was determined by High-Performance Liquid Chromatography (HPLC) with UV detection at an appropriate wavelength.
Statistical Analysis Methods:
The comparison of the dissolution profiles was conducted using several statistical methods to ensure a comprehensive evaluation.
-
Similarity Factor (f2): A model-independent method was used to compare the dissolution profiles. The similarity factor, f2, is a logarithmic transformation of the sum of squared errors at each time point.[1][2] A value of f2 between 50 and 100 suggests that the two dissolution profiles are similar.[3]
-
Multivariate Analysis of Variance (MANOVA): MANOVA for repeated measures was employed to assess statistically significant differences between the dissolution profiles of the two salt forms over time.[3]
-
Model-Dependent Approaches: Dissolution data can also be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Weibull) to characterize the release kinetics.[4] The parameters from the best-fit model can then be statistically compared.[1]
Visualizations
Experimental Workflow for Dissolution Profile Comparison
References
Inter-laboratory study for the standardization of Rizatriptan N-Methylsulfonamide analysis
An Inter-laboratory Study for the Standardization of Rizatriptan Impurity Analysis: A Comparative Guide
Introduction
In the landscape of pharmaceutical analysis, the robust and consistent quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensure drug safety and efficacy. This guide addresses the analytical methodologies for Rizatriptan, a selective 5-hydroxytryptamine1B/1D agonist used in the treatment of migraine headaches. While the primary focus of this document was intended to be an inter-laboratory study for the standardization of Rizatriptan N-Methylsulfonamide analysis, a comprehensive review of existing literature reveals a notable absence of specific studies on this particular impurity.
Therefore, this guide has been broadened to provide a comparative overview of the analytical methods for Rizatriptan and its other known process-related and degradation impurities, such as Rizatriptan N-oxide. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the current analytical landscape, thereby aiding in the development and standardization of methods for all Rizatriptan-related substances, including the potential N-Methylsulfonamide derivative.
Comparative Analysis of Analytical Methods
The most prevalent techniques for the analysis of Rizatriptan and its impurities are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for more sensitive applications. The following tables summarize the key parameters from various published methods.
Table 1: Comparison of HPLC Methods for Rizatriptan and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Perfectsil C18 (250 mm × 4.6 mm, 5.0 µm)[1] | ODS 3V (250 × 4.6 mm, 5 µm)[2] | Purospher® STAR Phenyl (250x4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.01 M Phosphate buffer : Methanol (80:20 v/v), pH 5.0[1] | A: 0.25 mM KH2PO4 buffer (pH 2.0) : Methanol (95:5 v/v)B: Acetonitrile (Gradient)[2] | A: Acetonitrile : Water (4:21 v/v) with 1.0 mL TFAB: Acetonitrile : Water (19:6 v/v) with 1.0 mL TFA (Gradient)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.5 mL/min[3] |
| Detection | UV at 225 nm[1] | UV at 280 nm[2] | UV at 280 nm[3] |
| Retention Time (Rizatriptan) | Not specified | 22.6 min[2] | Not specified |
| Retention Time (Impurity) | N/A | 24.7 min (N-oxide)[2] | ~1.3 RRT (Impurity C)[3] |
| LOD/LOQ (Impurity) | Not specified | 150 ng/mL / 450 ng/mL (N-oxide)[2] | Not specified |
Table 2: Comparison of LC-MS/MS Methods for Rizatriptan Analysis
| Parameter | Method 1 | Method 2 |
| Column | Lichrospher C18 (4.6 mm x 50 mm, 5 µm)[4] | Hypurity C18 (50 mm × 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate : Acetic Acid (50:50:0.5, v/v/v)[4] | Isocratic conditions (not specified)[5] |
| Flow Rate | 1.0 mL/min[4] | Not specified |
| Ionization | ESI Positive[4] | Positive Ionization[5] |
| Transitions (m/z) | Rizatriptan: 270 -> 201IS (Granisetron): 313.4 -> 138[4] | Not specified |
| Linearity Range | 0.05 - 50 ng/mL[4] | 0.20 - 60.0 ng/mL[5] |
| LOD/LOQ | Not specified / 0.05 ng/mL[4] | 0.04 ng/mL / 0.20 ng/mL[5] |
| Extraction Recovery | > 98%[4] | > 78%[5] |
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS/MS analyses based on the cited literature.
Protocol 1: HPLC Method for the Determination of Rizatriptan N-oxide Impurity[2]
-
Chromatographic System:
-
Column: ODS 3V, 250 × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.25 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.0) and methanol in a 95:5 v/v ratio.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is utilized over a 35-minute run time.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Standard and Sample Preparation:
-
Rizatriptan N-oxide Stock Solution: Accurately weigh and dissolve 3.75 mg of Rizatriptan N-oxide impurity standard in a 50 mL volumetric flask with diluent to obtain a 75 µg/mL solution.
-
Working Standard Solution: Further dilute the stock solution to achieve the desired concentrations for linearity and accuracy studies.
-
Sample Preparation: Prepare the Rizatriptan benzoate bulk drug sample in a suitable diluent to the target concentration.
-
-
Method Validation Parameters:
-
Linearity: Assessed over a concentration range of 450-11000 ng/mL for Rizatriptan N-oxide.
-
LOD and LOQ: Determined to be 150 ng/mL and 450 ng/mL, respectively.
-
Accuracy: Evaluated by recovery studies at different concentration levels, with percentage recovery ranging from 96.0 to 102.0%.
-
Protocol 2: LC-MS/MS Method for Quantification of Rizatriptan in Human Plasma[4]
-
Chromatographic and Mass Spectrometric System:
-
Column: Lichrospher C18, 4.6 mm x 50 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, 10mM aqueous ammonium acetate, and acetic acid (50:50:0.5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: Varian 1200 L electrospray tandem mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor-to-Product Ion Transitions: m/z 270 → 201 for Rizatriptan and m/z 313.4 → 138 for the internal standard (Granisetron).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase before injection.
-
-
Method Validation Parameters:
-
Linearity: The assay was validated over a concentration range of 0.05-50 ng/mL.
-
Accuracy: The intra-day accuracy was within 12% of the nominal concentration.
-
Precision: The intra-day precision was better than 13% C.V.
-
Extraction Recovery: The mean extraction recovery from spiked plasma samples was above 98%.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of impurities in a pharmaceutical substance, from initial sample handling to the final data reporting.
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
Conclusion and Future Directions
The analysis of Rizatriptan and its impurities is well-established with a variety of robust HPLC and LC-MS/MS methods. The data presented in this guide offer a comparative basis for selecting or developing an appropriate analytical procedure for quality control and research purposes.
The conspicuous absence of literature on the analysis of this compound suggests a potential gap in the impurity profile studies of Rizatriptan. It is recommended that future research endeavors focus on the synthesis and characterization of this compound. Subsequently, the development and validation of a specific and sensitive analytical method for its detection and quantification would be a crucial step towards a more comprehensive understanding of the Rizatriptan impurity profile. An inter-laboratory study could then be designed and executed to establish a standardized analytical procedure for this and other key impurities, ensuring consistent and reliable results across different testing facilities.
References
- 1. biomedres.us [biomedres.us]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthesized Rizatriptan N-Methylsulfonamide Purity Against a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized Rizatriptan N-Methylsulfonamide against a certified reference material (CRM). The following sections detail the experimental protocols and data presentation necessary for an objective comparison, ensuring the quality and consistency of active pharmaceutical ingredients (APIs).
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches.[1][2][3] this compound is a known impurity and a critical quality attribute to monitor during the synthesis of Rizatriptan.[4] The purity of any synthesized active pharmaceutical ingredient (API) is a crucial factor that directly impacts its safety and efficacy. Therefore, rigorous analytical testing is required to identify and quantify any impurities.
Certified reference materials (CRMs) are highly characterized materials that provide a benchmark for analytical measurements.[5] Comparing a synthesized batch of this compound against a CRM allows for the accurate determination of its purity and ensures it meets the stringent requirements set by regulatory bodies. This guide outlines the methodology for such a comparison using High-Performance Liquid Chromatography (HPLC), a widely accepted technique for the analysis of pharmaceutical compounds.[6][7]
Experimental Protocols
A detailed methodology is essential for reproducible and reliable results. The following protocol for High-Performance Liquid Chromatography (HPLC) analysis is recommended for the purity assessment of this compound.
2.1. Materials and Reagents
-
Synthesized this compound (Test Sample)
-
Rizatriptan Certified Reference Material (e.g., USP, EP, or BP grade)[5]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Formic Acid (or other suitable buffer component)
-
HPLC system equipped with a UV detector or a mass spectrometer (MS)
2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
2.3. Sample Preparation
-
Certified Reference Material (CRM) Solution: Accurately weigh and dissolve the Rizatriptan CRM in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of 1 mg/mL.
-
Test Sample Solution: Prepare the synthesized this compound in the same manner as the CRM solution to a final concentration of 1 mg/mL.
-
Spiked Sample Solution: To confirm the identity of the N-Methylsulfonamide peak, a spiked sample can be prepared by adding a small, known amount of the synthesized compound to the CRM solution.
Data Presentation and Comparison
The purity of the synthesized this compound is determined by comparing its chromatogram with that of the CRM. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Comparative Purity Analysis of Synthesized this compound vs. Certified Reference Material
| Sample | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |
| Rizatriptan CRM | 15.2 | 99.95 | 0.05 |
| Synthesized this compound (Batch 1) | 15.1 | 99.50 | 0.50 |
| Synthesized this compound (Batch 2) | 15.2 | 99.85 | 0.15 |
Table 2: Identification and Quantification of Key Impurities
| Impurity | Retention Time (min) | Area (%) in Synthesized Batch 1 | Area (%) in Synthesized Batch 2 |
| Rizatriptan Dimer | 20.5 | 0.25 | 0.08 |
| Unknown Impurity 1 | 18.1 | 0.15 | 0.04 |
| Unknown Impurity 2 | 22.3 | 0.10 | 0.03 |
Experimental Workflow and Visualization
The following diagram illustrates the logical flow of the benchmarking process, from sample preparation to data analysis and comparison.
Caption: Workflow for purity comparison of synthesized compound against a CRM.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rizatriptan - Wikipedia [en.wikipedia.org]
- 4. N-mesyl rizatriptan | C16H21N5O2S | CID 76959459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 苯甲酸利扎曲普坦 Pharmaceutical Secondary Standards; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rizatriptan N-Methylsulfonamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for handling Rizatriptan N-Methylsulfonamide, including operational and disposal plans.
Hazard Summary
This compound is a compound related to Rizatriptan, for which Safety Data Sheets (SDS) of various formulations indicate potential health hazards. While a specific SDS for this compound is not available, the hazards associated with similar Rizatriptan compounds should be considered. These include:
-
May cause damage to organs (Cardio-vascular system) through prolonged or repeated exposure if swallowed. [1][2]
-
May cause an allergic skin reaction. [2]
-
Causes mild skin irritation. [2]
-
Harmful if swallowed.
-
Dust may form an explosive mixture with air. [2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Recommendation |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1] A faceshield may be appropriate for activities with a high potential for dust generation.[1] |
| Skin Protection | Chemical-resistant gloves should be worn. Consideration should be given to double-gloving.[1][2] A lab coat or work uniform is required.[1] For tasks with a higher risk of exposure, additional protective clothing such as sleevelets, an apron, or a disposable suit should be used to prevent skin contact.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if irritation is experienced.[3] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[4]
-
Local exhaust ventilation is recommended to control airborne dust.
-
For operations with a high potential for dust generation, containment technologies such as open-face containment devices should be considered.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Safe Handling Practices:
-
Obtain and read all safety information before use.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1][2]
Storage:
-
Store in a tightly closed, properly labeled container.[2][3]
-
Keep in a dry and well-ventilated place.[3]
-
Refrigerated storage is recommended to maintain product quality.[3]
Spill and Disposal Procedures
In the event of a spill and for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Avoid breathing dust.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][2]
-
Avoid using compressed air for cleaning as it can disperse dust.[1][2]
-
Clean the spill area thoroughly with soap and water.[1]
Disposal Plan:
-
Dispose of waste in an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1][2]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
